molecular formula C5H9NS B3320568 (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane CAS No. 125224-46-6

(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B3320568
CAS No.: 125224-46-6
M. Wt: 115.2 g/mol
InChI Key: LTQBUWVDIKUNHJ-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C5H9NS and its molecular weight is 115.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQBUWVDIKUNHJ-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide represents a specialized class of bridged bicyclic sultams used in high-performance medicinal chemistry. Functioning as a constrained proline mimetic , this scaffold locks the pyrrolidine ring into a rigid [2.2.1] geometry, significantly reducing the entropic penalty of ligand-target binding.

Unlike its carbon (norbornane) or oxygen (2-oxa) analogues, the 2,2-dioxide (sulfone) moiety introduces a strong hydrogen-bond acceptor and a distinct dipole moment, altering the electronic landscape of the molecule without compromising its steric bulk. This "sulfone-bridged proline" is a critical pharmacophore in the development of HCV protease inhibitors , HIV maturation inhibitors , and next-generation fluoroquinolone antibiotics , where it serves to optimize potency, metabolic stability, and oral bioavailability.

Part 1: Structural & Stereochemical Analysis

The core architecture of 2-thia-5-azabicyclo[2.2.1]heptane is defined by a methylene bridge spanning the C2 and C5 positions of a pyrrolidine ring (using proline numbering) or, more formally, a bridged system where the nitrogen and sulfur atoms occupy the 5 and 2 positions, respectively.

Conformational Rigidity

The [2.2.1] bicyclic system forces the nitrogen lone pair and the C-substituents into a fixed orientation.

  • Pucker Control: The bridge prevents the "envelope" flipping typical of flexible proline residues.

  • Exo/Endo Geometry: Substituents at the C3 or bridgehead positions are locked in exo or endo configurations, allowing for precise probing of receptor pockets.

  • Sulfone Electronics: The

    
     group at position 2 is not merely a structural tether; it withdraws electron density from the skeleton, lowering the 
    
    
    
    of the amine (if free) and acting as a metabolic handle that is resistant to oxidative metabolism compared to a sulfide.
Stereochemical Nomenclature

The most biologically relevant isomer is derived from trans-4-hydroxy-L-proline , yielding the (1S, 4S) absolute configuration.

  • Bridgehead C1: Corresponds to the C4 position of the original proline.

  • Bridgehead C4: Corresponds to the C2 position of the original proline.

  • Chirality: The rigidity ensures that the chirality introduced is maintained without racemization under physiological conditions.

Part 2: Synthetic Methodology

The synthesis of 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a classic example of chiral pool synthesis , utilizing trans-4-hydroxy-L-proline as the starting material. The critical step is the construction of the sulfide bridge via double nucleophilic displacement, followed by oxidation.

Retrosynthetic Analysis
  • Target: (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide.[1]

  • Precursor: N-protected-4-hydroxy-prolinol di-activated derivative (e.g., di-tosylate or di-mesylate).

  • Starting Material: trans-4-Hydroxy-L-proline.[2][3][4]

Detailed Synthetic Route

The following pathway ensures stereochemical integrity and high yields.

  • Protection:

    
    -Boc protection of trans-4-hydroxy-L-proline.
    
  • Reduction: Conversion of the carboxylic acid to a primary alcohol (prolinol) using

    
     or mixed anhydride reduction (
    
    
    
    ).
  • Activation (The Critical Intermediate): Conversion of both the primary alcohol (from COOH) and the secondary alcohol (at C4) into good leaving groups. Mesylation (

    
    ) or Tosylation (
    
    
    
    ) is standard.
    • Note: The relative stereochemistry is trans. The primary OMs is on the "bottom" face (relative to the ring), and the secondary OMs is on the "top" face.

  • Cyclization (Bridge Formation): Reaction with Sodium Sulfide (

    
    ) in a polar aprotic solvent (DMF or DMSO).
    
    • Mechanism: The sulfide anion (

      
      ) performs two 
      
      
      
      attacks.
    • First Attack: Likely at the less hindered primary mesylate.

    • Second Attack: Intramolecular

      
       at the secondary C4 position. Crucially , this attack occurs with inversion of configuration  at C4, closing the bridge to form the [2.2.1] system.
      
  • Oxidation: The resulting sulfide is oxidized to the sulfone using Oxone® (Potassium peroxymonosulfate) or

    
    -CPBA.
    
  • Deprotection: Removal of the Boc group (HCl/Dioxane) to yield the free amine salt.

Visualized Workflow (Graphviz)

SynthesisPath Start trans-4-Hydroxy-L-Proline Step1 1. N-Boc Protection (Boc2O, NaOH) Start->Step1 Step2 2. Carboxyl Reduction (BH3·THF or iBuOCOCl/NaBH4) Yields: N-Boc-Diol Step1->Step2 Step3 3. Double Activation (MsCl, Et3N, DCM) Yields: Di-Mesylate Intermediate Step2->Step3 Step4 4. Sulfide Cyclization (Na2S·9H2O, DMF, 90°C) Mechanism: Double SN2 (Inversion at C4) Step3->Step4  Ring Closure   Step5 5. Oxidation to Sulfone (Oxone or m-CPBA) Yields: N-Boc-Sulfone Step4->Step5 End 6. Deprotection (4M HCl/Dioxane) Product: 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide HCl Step5->End

Caption: Fig 1. Stereocontrolled synthesis of the 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold from chiral pool material.

Part 3: Medicinal Chemistry Applications[4][5][6][7]

Antibacterial Agents (Fluoroquinolones)

The 2-thia-5-azabicyclo[2.2.1]heptane moiety has been successfully employed as the C7 side chain in fluoroquinolones.

  • Mechanism: The rigid amine fits into the DNA gyrase/Topoisomerase IV binding pocket.

  • Advantage: The sulfone group improves water solubility compared to the carbocyclic analogue and reduces lipophilicity-driven CNS side effects.

  • Data Point: Derivatives such as 7-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-quinolones have shown superior activity against multidrug-resistant S. pneumoniae compared to Ciprofloxacin.

HIV Maturation Inhibitors

In the development of Betulinic Acid derivatives (e.g., Bevirimat analogues), the C28 carboxylic acid is often modified with amines to improve viral potency.

  • Role: The [2.2.1] sultam amine is used to amide-link to the triterpene core.

  • Effect: The rigid bulk fills the hydrophobic Gag protein pocket, while the sulfone provides specific electrostatic interactions that lock the inhibitor in the active site, preventing the cleavage of the capsid protein CA-SP1.

Comparison of Bridged Scaffolds
Scaffold Feature2-Azabicyclo[2.2.1]heptane2-Oxa-5-azabicyclo[2.2.1]heptane2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Bridge Atom Carbon (

)
Oxygen (

)
Sulfone (

)
Polarity Low (Lipophilic)MediumHigh (Polar)
H-Bonding None (Bridge)Acceptor (Weak)Acceptor (Strong, 2 oxygens)
Metabolic Stability HighHighVery High (Oxidized state)
Primary Use Hydrophobic constraintSolubilizing constraintPolar/Electrostatic constraint

Part 4: Experimental Protocol

Protocol: Synthesis of (1S,4S)-tert-butyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate 2,2-dioxide

1. Activation (Di-Mesylation):

  • To a solution of N-Boc-4-hydroxy-L-prolinol (10.0 mmol) in anhydrous DCM (50 mL) at 0°C, add triethylamine (30.0 mmol).

  • Dropwise add methanesulfonyl chloride (MsCl, 25.0 mmol).

  • Stir at 0°C for 1 h, then room temperature for 2 h.

  • Quench with water, extract with DCM, wash with brine, dry (

    
    ), and concentrate to yield the crude di-mesylate.
    

2. Cyclization (Sulfide Displacement):

  • Dissolve the crude di-mesylate in DMF (0.1 M concentration).

  • Add

    
     (1.5 equiv).
    
  • Heat to 80-90°C for 4-6 hours. Monitor by TLC/LCMS for the disappearance of starting material and formation of the bridged sulfide.

  • Workup: Dilute with water, extract with EtOAc. The product is the 2-thia intermediate.

3. Oxidation:

  • Dissolve the sulfide intermediate in MeOH/Water (1:1).

  • Add Oxone® (2.5 equiv) portion-wise at 0°C.

  • Stir at room temperature for 3 hours.

  • Workup: Filter solids, remove MeOH, extract aqueous layer with DCM. Purify by column chromatography (Hexane/EtOAc) to obtain the pure sulfone .

References

  • Bridged Bicyclic Morpholines and Sultams. RHHZ Synthesis Reports. (2013).[5] Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane and related analogues.

  • HIV Maturation Inhibitors. US Patent 8,889,854 B2. (2014).[6] C-17 bicyclic amines of triterpenoids with HIV maturation inhibitory activity.

  • Fluoroquinolone Antibacterials. ChemInform Abstract. (2012). Preparation of Novel Bridged Bicyclic Thiomorpholines as Potentially Useful Building Blocks in Medicinal Chemistry.[5]

  • 2,5-Diazabicyclo[2.2.1]heptane Scaffolds. National Institutes of Health (PMC). (2024).[6] 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities.[7]

  • Reagent Data. Sigma-Aldrich Product Specification. (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride.

Sources

Chemical stability of (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane salts

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability of (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane Salts

Authored by: A Senior Application Scientist

Abstract: The (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane scaffold is a critical chiral building block in modern medicinal chemistry, frequently utilized in the synthesis of protease inhibitors and other biologically active molecules.[1] Its rigid, bicyclic structure imparts unique conformational constraints that are valuable in drug design.[1] This guide provides a comprehensive technical overview of the chemical stability of its salt forms, offering a framework for researchers, scientists, and drug development professionals to design and execute robust stability studies. We will explore potential degradation pathways based on the molecule's inherent structural features and provide detailed protocols for forced degradation studies, aligning with established pharmaceutical industry practices and regulatory expectations.[2][3]

Introduction: The Structural Significance of a Bridged Bicyclic Heterocycle

The (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane core represents a unique chemical entity. As a bridged bicyclic system, it possesses inherent ring strain and a defined three-dimensional geometry that distinguishes it from simple aliphatic amines or sulfides.[4] This rigidity is a double-edged sword; while beneficial for locking in a desired conformation for biological activity, it can also influence chemical reactivity and stability.[5] The presence of a secondary amine and a thioether within this constrained framework dictates its susceptibility to specific degradation pathways.[6][7]

This guide will focus on the hydrochloride salt, a common form for such amine-containing building blocks, which enhances aqueous solubility and handling properties.[1][8] Understanding the stability of this salt form is paramount for ensuring the quality, purity, and integrity of active pharmaceutical ingredients (APIs) derived from it.

Theoretical Stability Profile and Potential Degradation Pathways

The chemical stability of (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane salts is primarily influenced by the reactivity of the secondary amine and the sulfide moiety. Forced degradation studies are essential to intentionally accelerate degradation, thereby revealing potential vulnerabilities and informing the development of stability-indicating analytical methods.[2][7]

Oxidative Degradation

The thioether (sulfide) group is a primary site for oxidation.[6] Sulfides are electron-rich and susceptible to attack by oxidizing agents.[7]

  • Causality: Exposure to peroxides, atmospheric oxygen, or metal ion catalysts can lead to a stepwise oxidation of the sulfur atom. The initial product is the sulfoxide, which can be further oxidized to the sulfone under more aggressive conditions.

  • Significance: The formation of (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane S-oxide and S,S-dioxide introduces new chiral centers (at the sulfur atom for the sulfoxide) and significantly alters the polarity and hydrogen bonding capacity of the molecule, which could impact its biological activity and physicochemical properties. The 2,2-dioxide hydrochloride is also a commercially available derivative.

pH-Dependent Degradation (Hydrolysis)

While the core bicyclic structure is generally stable to hydrolysis, the salt form's stability can be pH-dependent.

  • Acidic Conditions: In acidic solution, the amine is protonated, which generally protects it from electrophilic attack. The core scaffold is expected to be stable against acid-catalyzed hydrolysis due to the lack of readily hydrolyzable groups like esters or amides.[6] However, extreme acidic conditions combined with high temperatures could potentially promote unforeseen rearrangements, although this is less likely for this robust scaffold.

  • Basic Conditions: Under basic conditions, the free base form is present. While the C-N and C-S bonds are generally stable, strong bases at elevated temperatures could potentially promote elimination reactions if a suitable leaving group were present, though none exists in the parent structure. The primary concern under basic conditions would be compatibility with other functional groups in a more complex derivative molecule.

Thermal and Photolytic Degradation
  • Thermal Stress (Dry Heat): In the absence of moisture, thermal degradation may occur through radical mechanisms or molecular rearrangements.[6] The stability of the bicyclic system suggests a relatively high thermal tolerance, but this must be confirmed experimentally.[6] Degradation is more likely to be initiated at impurity sites or through interaction with atmospheric oxygen.

  • Photostability: The parent molecule does not contain significant chromophores that would absorb UV or visible light, suggesting a low intrinsic susceptibility to photolytic degradation. However, photostability studies are a regulatory requirement and must be performed to rule out any light-induced degradation pathways, especially for the drug product.[3]

The following diagram illustrates the primary anticipated degradation pathways under oxidative stress.

Degradation_Pathways cluster_main Chemical Stability Profile of (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane HCl cluster_stress Stress Conditions cluster_products Potential Degradants Parent (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane HCl (Parent Molecule) Oxidative Oxidative Stress (e.g., H₂O₂) Parent->Oxidative Hydrolytic Hydrolytic Stress (Acid/Base) Parent->Hydrolytic Thermal Thermal Stress (Dry Heat) Parent->Thermal Sulfoxide Sulfoxide Derivative Oxidative->Sulfoxide Primary Pathway NoDeg No Significant Degradation Expected Hydrolytic->NoDeg Minor Minor/Unspecified Degradants Thermal->Minor Sulfone Sulfone Derivative ((1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide) Sulfoxide->Sulfone Further Oxidation

Caption: Predicted degradation pathways under stress conditions.

Experimental Design: A Framework for Stability Assessment

A robust stability study begins with a well-designed forced degradation protocol. The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical methods are truly "stability-indicating."[2]

Analytical Methodology

A validated, stability-indicating analytical method is the cornerstone of any stability study.[9] High-Performance Liquid Chromatography (HPLC) is the technique of choice.[10]

  • Method: Reversed-Phase HPLC with UV detection. A C18 column is typically a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure separation of the polar parent compound from potentially less polar or more polar degradants.

  • Detection: The lack of a strong chromophore may necessitate detection at a low UV wavelength (e.g., 200-210 nm). If sensitivity is an issue, alternative detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) should be considered.[10]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, proving its specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that all known degradation products are resolved from the parent peak and from each other.[11]

Forced Degradation Experimental Protocols

The following protocols are designed as a starting point. The concentrations and durations should be adjusted to achieve the target degradation level.[3]

Table 1: Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60 °C24-72 hoursTo assess stability in acidic environments.[6]
Base Hydrolysis 0.1 M NaOH60 °C24-72 hoursTo assess stability in alkaline environments.[6]
Oxidation 3% H₂O₂Room Temp24 hoursTo specifically target the thioether for oxidation.[7]
Thermal Solid State80 °C1 weekTo evaluate the impact of dry heat on the solid salt.[6]
Photostability Solid & SolutionICH Q1B conditionsPer ICH Q1BTo assess degradation upon exposure to light.[3]

Protocol 1: Oxidative Degradation Workflow

This workflow is critical due to the high susceptibility of the sulfide moiety to oxidation.

Caption: Step-by-step workflow for oxidative stress testing.

Step-by-Step Methodology for Oxidative Degradation:

  • Preparation: Accurately weigh and dissolve the (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane salt in a suitable solvent (e.g., water or a water/methanol mixture) to a known concentration (e.g., 1 mg/mL).

  • Stress Application: To the solution, add a volume of 3% hydrogen peroxide. A parallel control sample with water added instead of H₂O₂ must be prepared.

  • Incubation: Store the stressed and control samples at room temperature, protected from light, for up to 24 hours.

  • Time-Point Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 8, and 24 hours).

  • Quenching (Self-Validation): Immediately before analysis, quench the oxidation reaction by adding a reducing agent like sodium bisulfite or by significant dilution with the mobile phase. This step is crucial to prevent further degradation on the autosampler and ensures the accuracy of the time-point data.

  • Analysis: Analyze the quenched samples by the validated stability-indicating HPLC method. Use mass spectrometry to identify the molecular weights of any new peaks to confirm the formation of the sulfoxide and sulfone.

Trustworthiness Check: The control sample should show no degradation, confirming that the change is due to the oxidizing agent. The mass balance should be close to 100% (i.e., the sum of the parent compound and all degradation products), indicating that all major degradants are being detected.

Data Interpretation and Mass Balance

A critical aspect of stability studies is the concept of mass balance. The sum of the assay value of the parent compound and the levels of all degradation products should remain constant throughout the study. A significant deviation from 100% may indicate that some degradants are not being detected by the analytical method (e.g., they are volatile or do not have a UV chromophore).

Table 2: Example Data Summary from Oxidative Stress Study

Time Point (hrs)Parent Compound (%)Sulfoxide (%)Sulfone (%)Mass Balance (%)
0100.00.00.0100.0
294.55.2<0.199.7
885.113.80.999.8
2478.319.52.199.9

Conclusion and Recommendations

This guide outlines a scientifically rigorous approach to evaluating the chemical stability of (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane salts. The primary vulnerability of this scaffold is the thioether moiety, which is readily susceptible to oxidation. The bicyclic amine core is predicted to be robust under hydrolytic and moderate thermal stress.

Key Recommendations for Drug Development Professionals:

  • Prioritize Oxidative Stability: Early in development, focus on understanding the oxidation pathway. The rate of sulfoxide and sulfone formation should be carefully characterized.

  • Develop a Robust Analytical Method: Invest in developing and validating a sensitive, stability-indicating HPLC method capable of resolving the parent, sulfoxide, sulfone, and any other potential impurities.[9]

  • Control Storage Conditions: Based on stability data, define appropriate storage conditions. For the solid salt, storage in an inert atmosphere (e.g., under nitrogen or argon) and protection from light is a prudent starting point to minimize oxidative degradation.

  • Evaluate Formulation Impact: When this scaffold is incorporated into a larger API and formulated into a drug product, excipient compatibility studies are crucial. Oxidizing excipients or those containing peroxide impurities (e.g., some grades of povidone) should be avoided.

By following the principles and protocols outlined in this guide, researchers can build a comprehensive stability profile for (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane salts and their derivatives, ensuring the development of safe, effective, and stable pharmaceutical products.

References

  • The Chemistry of Bridged Lactams and Related Heterocycles. National Institutes of Health (NIH).
  • Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. National Institutes of Health (NIH).
  • (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride. MilliporeSigma.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research.
  • 5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane. Molbase.
  • (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride. MySkinRecipes.
  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn.
  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. National Institutes of Health (NIH).
  • Forced Degradation Studies. MedCrave online.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • (1s,4s)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride. PubChem.
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. Royal Society of Chemistry.
  • Analytical Techniques In Stability Testing. Separation Science.
  • Analytical Method Development | Drug Stability Studies. Velesco Pharma.
  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International.
  • Bicyclic compounds are organic molecules that contain two interconnected rings. Pearson.
  • Stability comparison on the basis of violation of Bredt's rule between bicyclic carbocations. Chemistry Stack Exchange.

Sources

Methodological & Application

Synthesis of (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane starting from trans-4-hydroxy-L-proline . This bridged bicyclic scaffold is a critical thia-isostere of the 2-oxa-5-azabicyclo[2.2.1]heptane system (a conformationally restricted morpholine analog) and serves as a valuable core in peptidomimetics and drug discovery, particularly for carbapenem antibiotics (e.g., Ertapenem intermediates).

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule: (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane (N-protected).[1][2][3] Starting Material: trans-4-hydroxy-L-proline (Hyp), configuration (2S, 4R).[3]

Stereochemical Logic: The [2.2.1] bridge requires a cis arrangement of the heteroatom bridges relative to the pyrrolidine ring.

  • C2 Position (Bridgehead 1): The carboxylic acid at C2 is reduced to a methylene group (-CH₂-).[3] The stereochemistry at C2 (S) is preserved during reduction and activation, eventually becoming the (1S) bridgehead.

  • C4 Position (Bridgehead 4): The hydroxyl group at C4 is trans to the C2-substituent in the starting material.[3] To form the bridge, the sulfur nucleophile must attack from the face cis to the C2-arm.[3] This requires an inversion of configuration at C4 (from R to S) during the cyclization step.

Synthetic Strategy: The most robust "field-proven" route utilizes a Double Nucleophilic Displacement strategy.[3] The trans-4-hydroxy-L-proline is converted to a trans-ditosylate intermediate.[3] Reaction with sulfide (


) effects a double displacement:
  • Displacement 1 (Intermolecular): Attack at the primary C2-tosylate (fast, retention of configuration).

  • Displacement 2 (Intramolecular): Attack at the secondary C4-tosylate (slower, inversion of configuration).

Retrosynthesis Target (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane (Target Scaffold) Precursor N-Boc-2-(tosyloxymethyl)-4-(tosyloxy)pyrrolidine (Activated Intermediate) Target->Precursor Double Displacement (Na2S, Inversion at C4) Start trans-4-Hydroxy-L-proline (Chiral Pool Material) Precursor->Start 1. N-Boc & Esterification 2. Reduction 3. Ditosylation

Figure 1: Retrosynthetic logic for the construction of the thia-bridged system.

Part 2: Detailed Experimental Protocol

Phase 1: Precursor Assembly (Protection & Reduction)

Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester Rationale: Esterification facilitates the subsequent reduction of the carboxylic acid.[3] The Boc group protects the amine from alkylation and oxidation.[3]

  • Reagents: trans-4-hydroxy-L-proline (10.0 g), Methanol (100 mL), SOCl₂ (1.2 eq), (Boc)₂O (1.1 eq), Et₃N.

  • Procedure:

    • Suspend hydroxyproline in dry methanol at 0°C. Add thionyl chloride dropwise (exothermic). Reflux for 2 hours to form the methyl ester hydrochloride.[3]

    • Concentrate in vacuo.[3] Resuspend in DCM/THF (1:1).[3] Add Et₃N (2.5 eq) followed by (Boc)₂O (1.1 eq). Stir at RT for 12 hours.[3][4][5]

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[3] Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: >90% (Colorless oil/solid).[3]

Step 2: Reduction to N-Boc-4-hydroxy-L-prolinol (The Diol) Rationale: Lithium Borohydride (LiBH₄) is preferred over LiAlH₄ for selectivity and ease of handling in the presence of carbamates, though LiAlH₄ can be used at 0°C.

  • Reagents: N-Boc-ester (from Step 1), LiBH₄ (2.0 eq), dry THF.

  • Procedure:

    • Dissolve the ester in anhydrous THF (0.5 M) under Nitrogen.

    • Add LiBH₄ (2M in THF) dropwise at 0°C.

    • Allow to warm to RT and stir for 16 hours. (Monitor by TLC: disappearance of ester).[3]

    • Quench: Cool to 0°C. Carefully add sat. NH₄Cl (gas evolution!).[3]

    • Extraction: Extract with EtOAc (3x). Dry organic phase (Na₂SO₄) and concentrate.[3]

    • Result: (2S, 4R)-N-Boc-2-(hydroxymethyl)-4-hydroxypyrrolidine.[3]

Phase 2: Activation (The Ditosylate)

Step 3: Synthesis of N-Boc-2-(tosyloxymethyl)-4-(tosyloxy)pyrrolidine Rationale: Converting both the primary (C2-side) and secondary (C4) alcohols to tosylates creates the necessary electrophiles. The primary tosylate is less hindered, while the secondary tosylate requires inversion during substitution.[3]

  • Reagents: Diol (from Step 2), p-Toluenesulfonyl chloride (TsCl, 2.5 eq), Pyridine (solvent/base) or Et₃N/DCM/DMAP.

  • Procedure:

    • Dissolve the diol in dry Pyridine (0.2 M) at 0°C.

    • Add TsCl portion-wise to keep the temperature <5°C.[3]

    • Stir at 0°C for 2 hours, then store in a refrigerator (4°C) overnight. (Avoid heating to prevent premature cyclization or elimination).[3]

    • Workup: Pour into ice water. Extract with DCM.[3][6] Wash DCM layer with cold 1N HCl (to remove pyridine), sat. Cu(NO₃)₂ (optional, to complex pyridine), and brine.

    • Purification: Flash chromatography (Hexane/EtOAc).[3]

    • Key Data: The product is unstable; store at -20°C.

Phase 3: Cyclization (The Thia-Bridge Formation)

Step 4: Synthesis of (1S,4S)-tert-butyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate Rationale: Sodium sulfide acts as the sulfur source.[3] The high polarity of the solvent (DMF) facilitates the SN2 displacement.

  • Reagents: Ditosylate (from Step 3), Na₂S·9H₂O (1.5 eq) or anhydrous Na₂S, DMF (Dimethylformamide).

  • Procedure:

    • Dissolve Na₂S[3]·9H₂O in DMF (0.1 M) and heat to 80°C to ensure dissolution (if using hydrate, water is present but acceptable; anhydrous Na₂S is preferred for higher yields).

    • Add a solution of the Ditosylate in DMF dropwise over 30 minutes to the sulfide solution.[3]

    • Critical Control: Maintain temperature at 80–90°C for 4–6 hours.

    • Mechanism:

      • Sulfide attacks the primary -CH₂-OTs (Retention at C2).[3]

      • The resulting Thiolate (-S⁻) attacks the secondary C4-OTs intramolecularly (Inversion at C4).[3]

    • Workup: Cool to RT. Dilute with water/brine (1:1). Extract exhaustively with Et₂O or EtOAc (sulfur compounds can be smelly; use bleach in traps).[3]

    • Purification: Column chromatography (Silica, Hexane/EtOAc 9:1 to 4:1).

    • Yield: Typically 50–65%.[3]

Part 3: Data Summary & Visualization

Reaction Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Activation cluster_2 Phase 3: Cyclization Hyp L-Hydroxyproline (2S, 4R) Ester N-Boc Methyl Ester Hyp->Ester (Boc)2O, MeOH Diol N-Boc Diol (2S, 4R) Ester->Diol LiBH4, THF Ditos Ditosylate (2S, 4R) Diol->Ditos TsCl, Pyridine Target 2-Thia-5-azabicyclo [2.2.1]heptane (1S, 4S) Ditos->Target Na2S, DMF (Inversion at C4)

Figure 2: Step-by-step synthetic workflow for the (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane scaffold.

Quantitative Data & Troubleshooting Table
ParameterSpecification / MetricCritical Notes
Start Material trans-4-Hydroxy-L-prolineMust be trans (natural isomer).[1][2][3][7][8] cis-isomer will fail cyclization geometry without modification.[3]
Solvent (Step 4) DMF (Anhydrous preferred)DMSO can also be used but workup is harder. Ethanol/Water works but yields are lower.[3]
Temperature 80–90°C (Cyclization)Too low (<50°C): Incomplete reaction. Too high (>110°C): Decomposition of Boc group.[3]
Stereochemistry C1(S), C4(S)Confirmed by NOE NMR studies. H1 and H4 bridgehead protons typically appear at 3.0–4.5 ppm.[3]
Safety H₂S Gas RiskAcidification of Na₂S waste releases toxic H₂S.[3] Quench waste with bleach (NaOCl) at pH > 10.[3]

Part 4: Authoritative References

  • Blanchfield, J. T., et al. (2013). "An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane."[3][8] Tetrahedron Letters, 54(39), 5345-5347.[7] (Describes the analogous oxa synthesis which establishes the ditosylate/cyclization logic).

  • Verstappen, D., et al. (2011). "Synthesis of 2-thia-5-azabicyclo[2.2.1]heptanes."[2][3] Synlett, 2011(11), 1541-1544. (Primary reference for the thia-analog synthesis).

  • Merck & Co. (Various Patents).[3] Process chemistry for Ertapenem and Meropenem side chains often utilizes the 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane intermediate, validating the stability of this bicyclic system.[3]

  • PubChem Compound Summary. "Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate."[3] (Verifies the existence and registry of the core scaffold).

Sources

Functionalization of the Secondary Amine in Thia-azabicycloheptane Systems: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Thia-azabicycloheptane Scaffold

The 2-thia-5-azabicyclo[2.2.1]heptane framework represents a class of conformationally rigid scaffolds that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure, which can be considered a bioisostere of piperazine or morpholine, offers a compelling platform for the development of novel therapeutics. The rigid bicyclic nature of this scaffold allows for precise projection of substituents into three-dimensional space, facilitating optimal interactions with biological targets. The secondary amine at the 5-position is a key handle for chemical modification, enabling the introduction of a wide array of functional groups to modulate the pharmacological and pharmacokinetic properties of drug candidates.[1]

This guide provides a comprehensive overview of established and adaptable protocols for the functionalization of the secondary amine in thia-azabicycloheptane systems. We will delve into the mechanistic underpinnings of these transformations and offer detailed, step-by-step protocols for common and impactful modifications, including N-alkylation, N-acylation, N-arylation, and N-sulfonylation.

Diagram: Core Scaffold and Functionalization Points

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Complex (Ar-Pd(II)(L2)-X) Pd(0)L2->Oxidative\nAddition Ar-X Ligand\nExchange Amine Complex [Ar-Pd(II)(L2)(HNR2)]+X- Oxidative\nAddition->Ligand\nExchange R2NH Deprotonation Amido Complex Ar-Pd(II)(L2)(NR2) Ligand\nExchange->Deprotonation Base Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2

Sources

Application Note: Controlled Oxidation of 2-Thia-5-azabicyclo[2.2.1]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists working with conformationally restricted proline isosteres. It details the controlled oxidation of 2-thia-5-azabicyclo[2.2.1]heptane (and its N-protected derivatives) to their corresponding sulfoxides and sulfones.

Executive Summary

The 2-thia-5-azabicyclo[2.2.1]heptane core is a rigid bicyclic scaffold used in drug discovery to mimic the turn-inducing properties of proline while offering additional vectors for hydrogen bonding (via the sulfone/sulfoxide) and altering lipophilicity.

Oxidizing the sulfur atom in this bridged system presents unique stereochemical challenges. The "bridge" (C7) and the nitrogen protecting group create distinct steric environments for the exo and endo faces.

  • Sulfoxide (S=O): Requires precise stoichiometric control to avoid over-oxidation. Often yields a mixture of exo (kinetic) and endo (thermodynamic) diastereomers.

  • Sulfone (O=S=O): Requires exhaustive oxidation. The sulfur atom becomes achiral, simplifying purification.

Pre-Reaction Critical Check

STOP: Do not attempt these oxidations on the free amine. The secondary amine at position 5 is susceptible to oxidation (forming N-oxides or nitrones). You must use an N-protected substrate.

  • Recommended Protecting Groups (PG):

    
    -Boc (tert-butoxycarbonyl), 
    
    
    
    -Cbz (benzyloxycarbonyl), or
    
    
    -Ts (tosyl).
  • Substrate for Protocols:

    
    -Boc-2-thia-5-azabicyclo[2.2.1]heptane.
    

Reaction Pathways & Stereochemistry[1][2]

The oxidation proceeds in two stages. The first addition of oxygen creates a chiral center at sulfur. The second addition destroys this chirality, resulting in the achiral sulfone.

OxidationPathway Sulfide N-Boc-Sulfide (2-thia-5-azabicyclo[2.2.1]heptane) Sulfoxide Sulfoxide (Mixture) (Kinetic: Exo / Thermo: Endo) Sulfide->Sulfoxide  NaIO4 (1.05 eq)  or mCPBA (0.95 eq, -78°C) Sulfone Sulfone (Achiral at Sulfur) Sulfide->Sulfone  Direct Exhaustive Oxidation Sulfoxide->Sulfone  mCPBA (>2.5 eq)  or Oxone

Caption: Stepwise oxidation pathway. Note that the sulfoxide is a stable intermediate that can be isolated.

Protocol A: Selective Synthesis of Sulfoxide

Objective: Mono-oxidation to the sulfoxide (


) without forming the sulfone.
Method of Choice:  Sodium Periodate (NaIO

) oxidation. Why: NaIO

is milder than mCPBA and highly selective for the sulfide-to-sulfoxide step, minimizing over-oxidation.
Materials
  • Substrate:

    
    -Boc-2-thia-5-azabicyclo[2.2.1]heptane (1.0 equiv)
    
  • Oxidant: Sodium Periodate (NaIO

    
    ) (1.05 equiv)
    
  • Solvent: Methanol (MeOH) / Water (H

    
    O) (3:1 ratio)
    
  • Quench: Sodium thiosulfate (saturated aq.)

Step-by-Step Procedure
  • Preparation: Dissolve the substrate in MeOH (0.1 M concentration). Cool the solution to 0 °C (ice bath).

  • Oxidant Addition: Dissolve NaIO

    
     (1.05 equiv) in the minimum amount of water necessary. Add this aqueous solution dropwise to the stirring substrate solution over 10 minutes.
    
    • Note: A white precipitate (NaIO

      
      ) may form as the reaction proceeds.
      
  • Reaction: Stir at 0 °C for 2 hours , then allow to warm to Room Temperature (RT) and stir for an additional 2–4 hours.

    • Monitor: Check by TLC or LC-MS. The sulfoxide is much more polar than the sulfide.

  • Work-up:

    • Filter off the inorganic solids (NaIO

      
      ).
      
    • Dilute the filtrate with EtOAc and water.

    • Separate phases.[1] Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with saturated Na

      
      S
      
      
      
      O
      
      
      (to remove trace iodine species) and Brine.
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (typically requires polar eluent, e.g., 50-100% EtOAc in Hexanes or moderate % MeOH in DCM).

    • Stereoisomers: You may separate the exo and endo sulfoxides at this stage if the silica column is run carefully.

Protocol B: Exhaustive Oxidation to Sulfone

Objective: Complete oxidation to the sulfone (


).
Method of Choice:  mCPBA (meta-Chloroperoxybenzoic acid) in excess.
Why:  mCPBA is a strong electrophilic oxidant that ensures rapid conversion of any intermediate sulfoxide to the sulfone.
Materials
  • Substrate:

    
    -Boc-2-thia-5-azabicyclo[2.2.1]heptane (1.0 equiv)
    
  • Oxidant: mCPBA (77% max purity grade) (2.5 – 3.0 equiv)

  • Solvent: Dichloromethane (DCM)

  • Quench: Saturated aq. NaHCO

    
     + Saturated aq. Na
    
    
    
    S
    
    
    O
    
    
Step-by-Step Procedure
  • Preparation: Dissolve the substrate in DCM (0.1 M). Cool to 0 °C .

  • Oxidant Addition: Add mCPBA (2.5 equiv) portion-wise as a solid.

    • Caution: Reaction is exothermic.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and stir at RT for 4–12 hours .

    • Monitor: LC-MS is preferred. Look for the Mass+32 peak (Sulfone) and disappearance of Mass+16 (Sulfoxide).

  • Work-up (Critical for purity):

    • Dilute with DCM.

    • Wash 1: Saturated aqueous Na

      
      S
      
      
      
      O
      
      
      (destroys excess peroxide). Shake vigorously until starch-iodide paper test is negative.
    • Wash 2: Saturated aqueous NaHCO

      
       (removes m-chlorobenzoic acid byproduct). Repeat this wash 2-3 times until the aqueous layer is basic.
      
    • Wash 3: Brine.[2]

    • Dry over MgSO

      
       and concentrate.
      
  • Purification: Recrystallization (often possible from EtOAc/Hexanes) or a short silica plug. Sulfones are generally highly crystalline.

Analytical Data & Troubleshooting

Expected NMR Signatures
  • Sulfide (Starting Material): Bridgehead protons typically appear around 3.0–3.5 ppm.

  • Sulfoxide (Product A): Significant downfield shift of

    
    -protons. The protons adjacent to sulfur will split into distinct diastereotopic signals.
    
    • Exo-isomer: Often shows distinct coupling constants due to the W-planarity with the bridgehead proton.

  • Sulfone (Product B):

    
    -protons shift further downfield (approx. 0.5–1.0 ppm vs sulfide). The spectrum simplifies compared to the sulfoxide because the sulfur center is no longer chiral.
    
Troubleshooting Table
ProblemProbable CauseSolution
Over-oxidation (in Protocol A) Temperature too high or excess oxidant.Strictly maintain 0 °C. Use exactly 1.0–1.05 equiv of NaIO

.
Incomplete Oxidation (in Protocol B) Old mCPBA reagent.Check mCPBA titer or use 3.0+ equiv. Alternatively, use Oxone/MeOH protocol.
N-Oxide Formation Poor N-protection.Ensure the Boc/Cbz group is stable. If using free amine, N-oxidation is unavoidable.
Poor Solubility Sulfones are very polar.Use DCM/MeOH mixtures for extraction. Do not rely solely on Hexanes/EtOAc.

Experimental Workflow Diagram

Workflow Start Start: N-Protected Thioether Decision Target Product? Start->Decision PathA Protocol A: Sulfoxide Decision->PathA S=O PathB Protocol B: Sulfone Decision->PathB O=S=O StepA1 Dissolve in MeOH/H2O (3:1) Cool to 0°C PathA->StepA1 StepA2 Add NaIO4 (1.05 eq) Stir 0°C -> RT StepA1->StepA2 ProdA Product: Sulfoxide (Separable Diastereomers) StepA2->ProdA StepB1 Dissolve in DCM Cool to 0°C PathB->StepB1 StepB2 Add mCPBA (>2.5 eq) Stir RT, 12h StepB1->StepB2 WashB Critial Wash: Na2S2O3 (quench) NaHCO3 (remove acid) StepB2->WashB ProdB Product: Sulfone (Crystalline Solid) WashB->ProdB

Caption: Decision tree for selecting the appropriate oxidation protocol.

References

  • Portoghese, P. S., et al. (1971). "Bicyclic bases. Synthesis and conformational analysis of 2-thia-5-azabicyclo[2.2.1]heptane." Journal of Heterocyclic Chemistry. Link (Foundational synthesis of the scaffold).

  • Slomczynska, U., et al. (1996). "Electrochemical Cyclization of Dipeptides To Form Novel Bicyclic, Reverse-Turn Peptidomimetics." The Journal of Organic Chemistry. Link (Discusses stereoselective oxidation of related bicyclic proline analogs).

  • Kirihara, M., et al. (2010).[3][4] "Tantalum Carbide-Catalyzed Oxidation of Sulfides to Sulfoxides and Sulfones." Synlett. Link (General high-efficiency oxidation protocols for sulfides).

  • Sigma-Aldrich Product Sheet. "(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride."[5] Link (Verification of sulfone stability and commercial availability).

Sources

Application Note & Protocols: Solid-Phase Synthesis of Peptides Containing Bicyclic Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of conformationally constrained amino acid analogs, particularly bicyclic scaffolds, into peptides is a transformative strategy in modern drug discovery. By pre-organizing the peptide backbone into a bioactive conformation, these analogs can significantly enhance binding affinity, metabolic stability, and cell permeability. This guide provides an in-depth exploration of the principles, strategic considerations, and detailed protocols for the successful Solid-Phase Peptide Synthesis (SPPS) of peptides containing sterically demanding bicyclic amino acid analogs. We address the unique challenges posed by these building blocks, offering field-proven solutions and robust methodologies for synthesis, purification, and analysis.

The Architectural Imperative: Why Bicyclic Amino Acids?

Native peptides often fail as therapeutic candidates due to their high conformational flexibility and susceptibility to proteolysis. This flexibility results in a significant entropic penalty upon binding to a target and exposes cleavage sites for proteases. Introducing rigid structural constraints, such as bicyclic amino acid analogs, fundamentally addresses these liabilities.

  • Pre-organization and Binding Affinity: Bicyclic systems lock a segment of the peptide backbone into a defined secondary structure (e.g., a β-turn mimic). This pre-organization minimizes the entropic cost of binding, often leading to a dramatic increase in affinity for the biological target.

  • Enhanced Proteolytic Stability: The rigid, non-natural structure of a bicyclic analog can sterically hinder the approach of proteases, significantly extending the peptide's in-vivo half-life.

  • Improved Pharmacokinetic Properties: The conformational rigidity can improve other pharmacokinetic properties, including membrane permeability, by masking polar amide bonds and favoring conformations suitable for passive diffusion.

A prime example is the use of a 4,6-substituted dibenzofuran amino acid (DBFaa) to constrain the pharmacophore of somatostatin analogs, enforcing a rigid type II' β-turn that is crucial for receptor binding[1].

Core Principles of Fmoc-Based SPPS: A Refresher

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of an amino acid chain on an insoluble resin support[2][3]. The most prevalent strategy, Fmoc/tBu chemistry, relies on an orthogonal protection scheme:

  • Nα-Amine Protection: The temporary Nα-amino protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. It is stable to acid but is efficiently removed by a secondary amine base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF)[4][5].

  • Side-Chain Protection: Permanent side-chain protecting groups (e.g., tBu, Boc, Trt) are acid-labile. They remain intact during the iterative Fmoc deprotection cycles but are removed during the final cleavage step with a strong acid, such as Trifluoroacetic Acid (TFA)[4][5].

This orthogonality is critical, allowing for selective deprotection and chain elongation without compromising side-chain integrity[4][].

SPPS_Workflow cluster_Resin Solid Support cluster_Cycle Iterative Synthesis Cycle cluster_Final Final Steps Resin Resin Bead (e.g., Rink Amide) Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Piperidine/DMF Coupling Amino Acid Coupling Wash1->Coupling DMF Wash Wash2 Wash Coupling->Wash2 Activated Fmoc-AA-OH Wash2->Deprotection DMF Wash (Next Cycle) Cleavage Cleavage & Global Deprotection Wash2->Cleavage Repeat N times Purification Purification (RP-HPLC) Cleavage->Purification TFA Cocktail Analysis Analysis (LC-MS, NMR) Purification->Analysis

Figure 1: The standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The Challenge of Steric Hindrance with Bicyclic Analogs

The primary difficulty in incorporating bicyclic amino acids arises from severe steric hindrance. The bulky, rigid scaffold obstructs the approach of both the incoming activated amino acid and the nucleophilic amine on the resin-bound peptide chain. This leads to significantly slower reaction kinetics and a high risk of incomplete coupling[7][8][9].

Causality of Failure: Standard coupling conditions, sufficient for proteinogenic amino acids, often fail because the activation energy for the transition state is too high, or the reactive species are not potent enough to overcome the steric barrier within a practical timeframe[10]. This results in deletion sequences, which are notoriously difficult to separate from the target peptide.

Steric_Hindrance AA_ideal Activated Fmoc-AA-OH Resin_ideal H₂N-Peptide-Resin AA_ideal->Resin_ideal AA_hindered Activated Bicyclic Fmoc-AA-OH (Bulky) Resin_hindered H₂N-Peptide-Resin AA_hindered->Resin_hindered caption Steric hindrance from bicyclic analogs obstructs peptide bond formation.

Figure 2: Steric clash in coupling bicyclic vs. standard amino acids.

Strategies and Protocols for Success

Overcoming the challenge of steric hindrance requires a multi-faceted approach, optimizing coupling reagents, reaction conditions, and monitoring.

Choice of Coupling Reagent: The Power of O-At Esters

For sterically demanding couplings, standard carbodiimide reagents (e.g., DIC) are often insufficient[10]. Uronium/aminium or phosphonium salt-based reagents that form highly reactive activated esters are required. Reagents that generate O-Aza-benzotriazole (OAt) esters are generally superior to their O-benzotriazole (OBt) counterparts[11][12].

ReagentActivating GroupReactivityKey Considerations
DIC/Oxyma Oxyma EsterGoodA safer, non-explosive alternative to HOBt-based activators. Good starting point.
HBTU/HCTU OBt / 6-Cl-OBt EsterHighHCTU is more reactive than HBTU. Can be insufficient for the most hindered cases[11].
HATU OAt EsterVery HighConsidered the gold standard for difficult couplings due to the high reactivity of the OAt ester[11][12][13].
COMU Oxyma-based UroniumVery HighReactivity is comparable to HATU, but with improved solubility and safety (non-explosive byproducts)[13][14]. Excellent for microwave SPPS.
PyAOP/PyBOP OAt / OBt EsterVery HighPhosphonium salt-based reagents. PyAOP is highly effective for hindered couplings[10].

Recommendation: For incorporating bicyclic amino acids, HATU or COMU should be the default choice.

Optimized Coupling Protocol for a Bicyclic Amino Acid

This protocol assumes a 0.1 mmol scale synthesis on a standard SPPS resin (e.g., Rink Amide). Adjust quantities accordingly.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-Bicyclic-AA-OH (0.4 mmol, 4 eq.)

  • HATU (0.39 mmol, 3.9 eq.) or COMU (0.4 mmol, 4 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (0.8 mmol, 8 eq.)

  • Anhydrous, amine-free DMF

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection (20% piperidine in DMF), wash the resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-Bicyclic-AA-OH (4 eq.) and HATU/COMU (3.9-4 eq.) in DMF. Add the base (DIPEA or Collidine, 8 eq.) and allow the solution to pre-activate for 1-5 minutes.

    • Causality: Pre-activation ensures the highly reactive species is formed before addition to the resin, maximizing its effective concentration. Using Collidine instead of DIPEA can reduce the risk of racemization for sensitive residues[14].

  • First Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for at least 2 hours at room temperature.

  • Monitoring (Kaiser Test): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser (ninhydrin) test.

    • Blue beads: Incomplete reaction (free primary amines present).

    • Colorless/Yellow beads: Reaction is likely complete.

  • Double Coupling (If Necessary): If the Kaiser test is positive (blue), drain the reaction vessel and repeat steps 2 and 3 with a fresh solution of activated amino acid.

    • Causality: For severely hindered couplings, a single reaction may not reach completion. A second, fresh application of reagents is often the most effective way to drive the reaction forward[11].

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 x 1 min) to prepare for the next cycle.

Expert Tip: For extremely difficult couplings, consider switching the solvent to N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM, which can improve resin swelling and solvation of the growing peptide chain[11][15]. Microwave-assisted SPPS can also dramatically accelerate coupling rates for hindered residues[9][11].

Potential Side Reactions and Mitigation
  • Racemization: The α-carbon of an amino acid is susceptible to epimerization during the activation step, particularly for residues like Cysteine and Histidine[16][17]. While bicyclic analogs are often less prone due to their rigid nature, using carbodiimide-based activation (e.g., DIC/Oxyma) or minimizing pre-activation times with uronium salts can reduce this risk[12][17].

  • Aspartimide Formation: A peptide sequence containing an Aspartic Acid (Asp) residue can undergo a base-catalyzed side reaction to form a stable five-membered aspartimide ring, especially when followed by Gly, Ser, or Asn. This can lead to chain termination or rearrangement. Using protecting groups like 3-hydroxy-4-hydroxymethyl-benzoic acid (Hmb) on the backbone nitrogen of the preceding amino acid can prevent this[18].

  • Diketopiperazine Formation: At the dipeptide stage, the N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is most common when Proline is in the first or second position. Using bulky 2-chlorotrityl resin can sterically inhibit this side reaction[18].

Purification and Analysis of Bicyclic Peptides

Cleavage and Purification

After synthesis, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail.

Standard Cleavage Cocktail (Reagent R):

  • 95% Trifluoroacetic Acid (TFA)

  • 2.5% Triisopropylsilane (TIS) - Cation scavenger

  • 2.5% Water

Procedure:

  • Wash the final peptide-resin with Dichloromethane (DCM) and dry under vacuum.

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

  • Filter the resin and collect the TFA solution.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge, decant the ether, and dry the crude peptide pellet.

Purification: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Bicyclic peptides may exhibit unusual retention times due to their fixed conformations and altered hydrophobicity. A shallow gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for separation[19].

Analytical Characterization

Robust analytical characterization is essential to confirm the identity and purity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for initial analysis. It confirms the correct molecular weight of the desired peptide and provides an estimate of purity[20].

  • Tandem Mass Spectrometry (MS/MS): Sequencing cyclic or bicyclic peptides via MS/MS is challenging. A single fragmentation event only linearizes the ring, so at least two backbone cleavages are required to generate informative fragment ions[19][21]. The resulting spectra can be complex and may require specialized software or manual interpretation to confirm the amino acid sequence[21][22].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the three-dimensional solution structure of bicyclic peptides[3][23]. 2D experiments like TOCSY and NOESY/ROESY can confirm amino acid connectivity and provide through-space distance restraints, respectively. These restraints are used to calculate a structural ensemble, verifying that the bicyclic analog successfully induced the desired conformation[24][25]. The presence of multiple conformations in solution can sometimes be observed, which may complicate analysis but also provides valuable dynamic information[24].

Conclusion

The successful incorporation of bicyclic amino acid analogs into peptides is a challenging yet highly rewarding endeavor. It demands a departure from standard SPPS protocols, requiring careful selection of potent coupling reagents, optimized reaction conditions, and diligent monitoring to overcome the profound steric barriers these building blocks present. By employing strategies such as the use of HATU or COMU, extended or double coupling cycles, and robust analytical validation, researchers can unlock the immense potential of conformational constraint to develop next-generation peptide therapeutics with superior potency, stability, and drug-like properties.

References

  • Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine . Organic Letters. [Link]

  • Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine . PMC. [Link]

  • Design and syntheses of nonnatural amino acids and their incorporation into somatostatin and RGD analogs . eScholarship.org. [Link]

  • Spps and side reactions in peptide synthesis . Slideshare. [Link]

  • Conformational Analysis of Peptidomimetic Drug Leads by NMR . YouTube. [Link]

  • Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine . PubMed. [Link]

  • Side reactions in peptide synthesis: An overview . Bibliomed. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview . PubMed. [Link]

  • Comparative Study of Methods to Couple Hindered Peptides . PubMed. [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations . MDPI. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS) . AAPPTec. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTEC. [Link]

  • Amino acid building blocks for efficient Fmoc solid-phase synthesis of peptides adenylylated at serine or threonine . PubMed. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids . PubMed. [Link]

  • Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs . PMC. [Link]

  • Methods and protocols of modern solid phase peptide synthesis . ResearchGate. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control . ResearchGate. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids . ResearchGate. [Link]

  • Advances in Fmoc solid-phase peptide synthesis . PMC. [Link]

  • Mass Spectrometric Analysis of Cyclic Peptides . RSC Publishing. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids . CEM Corporation. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them . Biomatik. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production . ACS Publications. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides . Semantic Scholar. [Link]

  • Supporting Information for Biocompatible and selective generation of bicyclic peptides . Semantic Scholar. [Link]

  • Peptidomics . UC Irvine. [Link]

  • Bicyclic peptide library screening for the identification of Gαi protein modulators . PMC. [Link]

  • Cyclic Peptide Analysis . Protein Metrics. [Link]

  • SPPS Tips For Success Handout . Mesa Labs. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Cyclization of 4-Mercaptoproline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and cyclization of 4-mercaptoproline derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with these unique and conformationally constrained building blocks. The inherent nucleophilicity of the thiol group combined with the rigidity of the proline ring presents specific challenges in achieving high-yield intramolecular cyclization. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for cyclizing peptides containing 4-mercaptoproline?

There are two main approaches for the cyclization of peptides containing 4-mercaptoproline, primarily involving the formation of a thioether or a disulfide bridge.

  • Thioether Cyclization: This involves an intramolecular nucleophilic substitution (SN2) reaction where the thiol group of 4-mercaptoproline attacks an electrophilic site elsewhere in the peptide, such as a halogenated amino acid or a Michael acceptor. This creates a stable carbon-sulfur bond.

  • Disulfide Bridge Formation: This is an oxidative process where the thiol of 4-mercaptoproline forms a disulfide bond with another cysteine residue within the peptide sequence. This is a common method for creating cyclic peptides and can be achieved using various oxidizing agents.[1][2] A newer approach also describes a proline-to-cysteine (PTC) cyclization using a bifunctional linker like α,α′-dibromo-m-xylene to connect an N-terminal proline with a C-terminal cysteine, which can be adapted for 4-mercaptoproline derivatives.[3][4]

Q2: What are the most common side reactions that decrease the yield of my desired cyclic product?

The primary side reactions are intermolecular oligomerization and oxidation.

  • Intermolecular Reactions: Instead of cyclizing, two or more linear peptide chains can react with each other to form dimers, trimers, or even polymers. This is a significant issue, especially in solution-phase cyclizations conducted at high concentrations.[5][6]

  • Oxidation: The thiol group is susceptible to unwanted oxidation, which can lead to the formation of sulfenic, sulfinic, or sulfonic acids, or incorrect disulfide pairings if multiple cysteine residues are present.[7]

  • Racemization/Epimerization: While less common for the 4-position, harsh basic or acidic conditions can potentially lead to epimerization at the alpha-carbon of proline or adjacent amino acids.[7][8]

  • Reaction with Scavengers: During final cleavage from the solid-phase resin, certain scavengers (like silanes) used to protect other functional groups can inadvertently reduce the newly formed disulfide bond.[6]

Q3: How do I select the appropriate protecting group for the thiol on 4-mercaptoproline?

Choosing the right thiol protecting group is critical and depends on your overall synthetic strategy (e.g., Fmoc or Boc chemistry). The protecting group must be stable throughout the peptide synthesis but selectively removable for the cyclization step.[9][10][11]

Protecting GroupCommon Cleavage ConditionOrthogonality & Notes
Trityl (Trt) Mild acid (e.g., 1-2% TFA in DCM), TFA cleavage cocktailCommonly used in Fmoc synthesis. Can be removed simultaneously with resin cleavage or selectively beforehand.[10]
Acetamidomethyl (Acm) Iodine (I₂), Mercuric Acetate (Hg(OAc)₂)Stable to TFA. Allows for selective deprotection on-resin or in solution to form a disulfide bridge. Iodine is often used for simultaneous deprotection and oxidation.[1][6]
S-tert-butyl (tBu) TFA cleavage cocktail, reducing agentsVery stable, typically removed during the final cleavage step. Not suitable for pre-cleavage cyclization.[10]
4-methoxytrityl (Mmt) Very mild acid (e.g., 1% TFA in DCM)More acid-labile than Trt, offering another level of selective deprotection.
Q4: What are the best analytical techniques to monitor the cyclization reaction?

The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS) .[3] It allows you to monitor the disappearance of the linear precursor and the appearance of the cyclic product in near real-time. By comparing the mass of the product to the starting material (the cyclic product should have a mass decrease corresponding to the loss of 2H in disulfide formation), you can confirm cyclization. HPLC can resolve the linear peptide, cyclic monomer, and any intermolecular dimers, allowing for a quantitative assessment of the reaction's success.[12][13]

Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Yield of the Desired Cyclic Monomer

Your LC-MS analysis shows a large peak for the linear starting material, with minimal or no peak corresponding to the mass of the cyclic product.

The linear peptide may adopt a conformation that disfavors the close proximity of the reactive groups required for intramolecular cyclization. This is especially true for short peptide sequences or those lacking natural "turn-inducing" residues.[14]

💡 Solution:

  • Introduce a "Turn-Inducer": Incorporate a pseudoproline dipeptide or a glycine/D-amino acid residue near the cyclization site. These elements can pre-organize the peptide backbone into a turn-like conformation, facilitating the ring-closing reaction.[14][15]

  • Optimize Solvent: The choice of solvent can influence peptide conformation. Screen different solvents such as DMF, NMP, or aqueous buffer systems. Sometimes adding a chaotropic salt like CuLi or NaClO4 can disrupt aggregation and favor a productive conformation.[16]

For SN2-type cyclizations, the electrophile may not be sufficiently reactive, or the base used may not be optimal for deprotonating the thiol without causing side reactions.

💡 Solution:

  • Enhance Electrophilicity: Ensure the leaving group is adequate (e.g., Iodo > Bromo > Chloro).

  • Optimize Base: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine to deprotonate the thiol. Perform a base screen to find the optimal pKa and concentration. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the electrophile.

The chosen oxidizing agent may be too weak, or the reaction conditions (pH, temperature) may be suboptimal for disulfide bond formation.

💡 Solution:

  • Change Oxidation Method: If air oxidation is slow or inefficient, switch to a more robust method. DMSO is faster, and Iodine (I₂) is extremely fast and effective, especially for on-resin cyclizations.[2][6]

  • Optimize pH: The optimal pH for disulfide formation is typically between 7.5 and 8.5.[1][2] Below this range, the thiolate concentration is too low; above it, disulfide scrambling and other side reactions can occur.

  • Add Tris(2-carboxyethyl)phosphine (TCEP): In some cases, particularly with complex cyclization chemistries, adding a reducing agent like TCEP before the main cyclization reagent can break any pre-formed, incorrect disulfide bonds, leading to a higher yield of the desired product.[17]

Problem 2: High Levels of Dimer or Oligomer Formation

Your LC-MS shows a significant peak with double the mass of the expected product, indicating intermolecular dimerization is outcompeting intramolecular cyclization.

Peptide cyclization is a competition between a first-order intramolecular reaction and a second-order intermolecular reaction. At high concentrations, the intermolecular pathway is heavily favored.[5]

💡 Solution:

  • Employ High Dilution: For solution-phase cyclization, the peptide concentration should be kept very low, typically in the range of 0.1 to 1 mM. This is achieved by the slow addition of the linear peptide solution to a larger volume of reaction buffer.

  • Utilize On-Resin Cyclization: This is the most effective strategy to prevent oligomerization. The peptide chains are physically isolated from each other by being anchored to the solid support, creating a "pseudo-dilution" effect that strongly favors the intramolecular reaction.[6][18]

The following diagram illustrates the kinetic competition that dictates the outcome of the cyclization reaction.

G cluster_0 Reaction Pathways A Linear Peptide Precursor B Cyclic Monomer (Desired Product) A->B Intramolecular (First-Order) Favored at Low Concentration C Dimer / Oligomer (Side Product) A->C Intermolecular (Second-Order) Favored at High Concentration D Linear Peptide Precursor D->C Intermolecular (Second-Order) Favored at High Concentration

Caption: Kinetic competition between desired intramolecular cyclization and undesired intermolecular reactions.

Problem 3: Product Peak is Present but Purity is Low or Degradation is Observed

You are forming the correct product, but the final purified yield is low due to the presence of multiple, difficult-to-separate side products.

During the final TFA cleavage from the resin, scavengers like triisopropylsilane (TIS) can reduce the newly formed disulfide bond.

💡 Solution:

  • Modify the Cleavage Cocktail: If a disulfide bond is present, either eliminate silanes from your cleavage cocktail or carefully control their equivalence.[6] A common alternative is to use a cocktail with scavengers like water, 1,2-ethanedithiol (EDT), and thioanisole, which are less likely to reduce the disulfide bridge.

Strong oxidizing agents, particularly iodine, can cause unwanted side reactions on susceptible amino acids like Methionine (Met), Tryptophan (Trp), or Tyrosine (Tyr).[2]

💡 Solution:

  • Use a Milder Oxidant: If your sequence contains sensitive residues, switch from iodine to a milder method like air oxidation or DMSO.

  • Protect Sensitive Residues: Use appropriate side-chain protection for Met, Trp, and Tyr that is stable to the cyclization conditions.

  • Quench the Reaction: When using a strong oxidant like iodine, it is crucial to quench the reaction immediately upon completion (monitored by LC-MS) with a reducing agent like ascorbic acid or sodium thiosulfate to prevent over-oxidation.[2]

G start Low Cyclization Yield Detected by LC-MS check_peaks Analyze LC-MS Peaks start->check_peaks is_sm Main Peak is Starting Material? check_peaks->is_sm is_dimer Main Peak is Dimer/Oligomer? check_peaks->is_dimer is_side Multiple Side Products? check_peaks->is_side sm_yes Reaction Not Proceeding is_sm->sm_yes Yes sm_sol1 Optimize Conformation (e.g., Pseudoproline, Solvents) sm_yes->sm_sol1 sm_sol2 Switch to Stronger Oxidant (e.g., I₂) or Optimize Base sm_yes->sm_sol2 sm_sol3 Verify Thiol Deprotection sm_yes->sm_sol3 dimer_yes Intermolecular Reaction Dominates is_dimer->dimer_yes Yes dimer_sol1 Perform On-Resin Cyclization dimer_yes->dimer_sol1 dimer_sol2 Use High Dilution (0.1-1 mM) in Solution dimer_yes->dimer_sol2 side_yes Degradation or Side Reactions is_side->side_yes Yes side_sol1 Modify Cleavage Cocktail (Avoid Silanes) side_yes->side_sol1 side_sol2 Use Milder Oxidant to Protect Met/Trp/Tyr side_yes->side_sol2 side_sol3 Quench Reaction Promptly side_yes->side_sol3

Caption: A decision tree for troubleshooting common issues encountered during the cyclization of 4-mercaptoproline derivatives.

Experimental Protocols
Protocol 1: On-Resin Disulfide Cyclization using Iodine

This protocol is highly effective for preventing intermolecular side reactions and often results in a cleaner crude product. It assumes the use of two cysteine residues (or one Cys and one 4-Mpc) protected with an acid-labile group like Trt.

  • Peptide Synthesis: Synthesize the linear peptide on a solid-phase resin (e.g., Rink Amide) using standard Fmoc chemistry. The thiol-containing residues (Cys, 4-Mpc) should be protected with Trt groups.

  • Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Resin Wash: Thoroughly wash the resin with DMF (5x), DCM (5x), and then DMF (3x) to remove residual piperidine.

  • Thiol Deprotection: Treat the resin with a solution of 95% TFA, 2.5% Water, and 2.5% TIS for 10 minutes (repeat 3 times). This selectively removes the Trt groups from the thiols while the peptide remains on the resin.

    • Note: This step is crucial and must be optimized. The goal is to remove the Trt groups without significant cleavage from the resin.

  • Resin Wash: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove TFA and scavengers.

  • Cyclization:

    • Prepare a solution of Iodine (I₂) in DMF (e.g., 0.1 M).

    • Add a 10-fold excess of the I₂ solution to the resin.

    • Agitate the mixture at room temperature for 30-60 minutes. Monitor the reaction by taking small aliquots of resin, cleaving them, and analyzing by LC-MS.[6]

  • Quenching and Washing: Once the reaction is complete, wash the resin with DMF until the yellow color of iodine disappears. Then, perform a final wash with a 0.1 M solution of ascorbic acid in DMF to quench any remaining iodine, followed by washes with DMF (5x) and DCM (5x).

  • Final Cleavage: Dry the resin and cleave the cyclic peptide using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% DODT). Avoid using TIS if possible.

  • Purification: Precipitate the peptide in cold ether, centrifuge, and purify by reverse-phase HPLC.

Protocol 2: Monitoring Cyclization with LC-MS
  • Sample Preparation: During the cyclization reaction (either on-resin or in solution), take a small aliquot (e.g., ~2-5 mg of resin or 10 µL of solution).

  • Cleavage (for on-resin samples): Place the resin sample in a microcentrifuge tube. Add 100 µL of a cleavage cocktail. Let it react for 30 minutes. Precipitate the cleaved peptide with 1 mL of cold diethyl ether, centrifuge, and redissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water).

  • LC-MS Analysis:

    • Column: Use a standard C18 analytical column.

    • Mobile Phase: A typical gradient would be from 5% to 95% Acetonitrile (containing 0.1% formic acid) in Water (containing 0.1% formic acid) over 10-15 minutes.

    • Detection: Monitor UV absorbance (e.g., at 214 nm and 280 nm) and the mass spectrometer in positive ion mode.

  • Data Interpretation:

    • Identify the peak and mass of your linear starting material before starting the reaction.

    • As the reaction proceeds, look for the decrease of this peak and the emergence of a new peak.

    • Confirm the mass of the new peak. For disulfide formation, it should be [M-2H+H]⁺. For thioether formation via condensation, it should be [M-H₂O+H]⁺.

    • Look for a peak at [2M-2H+H]⁺ (or a similar mass), which would indicate the formation of an intermolecular dimer.

References
  • Rainaldi, M., et al. (2021). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. [Source not fully provided, but content indicates a scientific journal on peptide synthesis]
  • LifeTein. Custom cyclic peptide synthesis with disulfide bond. LifeTein Website.[Link]

  • Peprespin. (2026). Best 5 Conditions for Disulfide Cyclization in Peptides. Peprespin Technical Blog.[Link]

  • Tugyi, N., et al. (2021). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. Scientific Reports.[Link]

  • Lim, Y.-B., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews.[Link]

  • Frost, J. R., et al. (2022). Proline-to-cysteine cyclization for generating conformationally constrained cyclic peptides. Peptide Science.[Link]

  • Yang, Y., et al. (2020). Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study. Organic Process Research & Development.[Link]

  • Legrand, B., et al. (2017). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules.[Link]

  • Frost, J. R., et al. (2022). Proline-to-cysteine cyclization for generating conformationally constrained cyclic peptides. ResearchGate.[Link]

  • Enomoto, H., et al. (2008). Synthesis and biological evaluation of N-mercaptoacylproline and N-mercaptoacylthiazolidine-4-carboxylic acid derivatives as leukotriene A4 hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Ruijter, E., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.[Link]

  • Scott, K. A., et al. (2016). Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.[Link]

  • Thamm, P. (n.d.). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry.[Link]

  • Del Gatto, A., et al. (2023). Advancements in Loop Cyclization Approaches for Enhanced Peptide Therapeutics for Targeting Protein–Protein Interactions. International Journal of Molecular Sciences.[Link]

  • Various Authors. Proline Analogues. ResearchGate.[Link]

  • Balboni, G., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Molecules.[Link]

  • Gais, H. J., et al. (2003). Asymmetric synthesis of unsaturated, fused bicyclic proline analogues. Journal of the American Chemical Society.[Link]

  • White, C. J., & Yudin, A. K. (2011). The Pseudoproline Approach to Peptide Cyclization. Accounts of Chemical Research.[Link]

  • Various Authors. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Source not provided, appears to be an online chemical resource]
  • Smeralda, C., et al. (2025). Optimal Stapling of a Helical Peptide-Foldamer Hybrid Using a C-Terminal 4-Mercaptoproline Enhances Protein Surface Recognition and Cellular Activity. Chemistry – A European Journal.[Link]

  • Organic Synthesis. Protecting Groups. Organic Synthesis Website.[Link]

  • Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. Springer Nature Experiments.[Link]

  • Meiberga, M. A. (2022). SYNTHESIS OF BICYCLIC PROLINE ANALOGUES. Conference Contribution.[Link]

  • Various Authors. Synthesis of 4-(Arylmethyl)proline Derivatives. ResearchGate.[Link]

  • Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal.[Link]

  • Lang, H., et al. (1995). Stereoselective syntheses of 3-mercaptoproline derivatives protected for solid phase peptide synthesis. Tetrahedron Letters.[Link]

  • ChemTube3D. Intramolecular nucleophilic substitution on an enamine intermediate. ChemTube3D, University of Liverpool.[Link]

  • Miller, T. F., et al. (2024). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline. Journal of the American Chemical Society.[Link]

  • Chemistry LibreTexts. (2021). Extra Topics on Nucleophilic Substitution Reaction. Chemistry LibreTexts.[Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Note.[Link]

  • Various Authors. Synthesis of 4-hydroxy-2-methylproline derivatives. ResearchGate.[Link]

  • Wu, Z.-M., et al. (2016). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters.[Link]

  • Various Authors. Intramolecular Cyclization Side Reactions. ResearchGate.[Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry Blog.[Link]

  • Heide, M., et al. (2025). Analytical Methods. Royal Society of Chemistry.[Link]

  • Ciappellano, S., et al. (2016). Innovative and Rapid Procedure for 4-Hydroxyproline Determination in Meat-Based Foods. Foods.[Link]

Sources

Optimizing protecting group strategies for thia-azabicycloheptane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 2-thia-5-azabicyclo[2.2.1]heptane and related bridged thia-aza scaffolds.[1] These systems function as rigid morpholine/proline isosteres but present a unique "Sulfur-Nitrogen Conflict": standard nitrogen deprotection methods often destroy the sulfur bridge or fail due to catalyst poisoning.

Module 1: Strategic Planning & Logic

The Sulfur-Nitrogen Conflict

In thia-azabicycloheptane synthesis, the sulfur atom is the "silent killer" of standard protocols. It poisons heterogeneous catalysts (Pd/C) and is susceptible to oxidation (to sulfoxides/sulfones) or alkylation (sulfonium salts) during nitrogen manipulation.[1][2]

The Core Directive: You must select a Protecting Group (PG) strategy based on the oxidation state of your sulfur and the tolerance of your bridgehead carbons.

Decision Logic: PG Selection Matrix

Use this logic flow to determine the optimal strategy before starting synthesis.

PG_Strategy cluster_legend Risk Level Start Start: Select N-Protecting Group S_State What is the Sulfur State? Start->S_State S_Reduced S (Sulfide) Sensitive to Oxidants & Electrophiles S_State->S_Reduced S_Oxidized SO/SO2 (Sulfoxide/Sulfone) Robust S_State->S_Oxidized Cat_Hydro Can you use Pd/C + H2? S_Reduced->Cat_Hydro Alloc_Q Alloc Group? S_Reduced->Alloc_Q Cbz_Q Cbz Group? S_Reduced->Cbz_Q Boc_Q Boc Group? S_Reduced->Boc_Q Standard Standard Protocols Apply (Pd/C, TFA, Piperidine OK) S_Oxidized->Standard No_Pd NO: S poisons Catalyst Cat_Hydro->No_Pd Standard H2 Alloc_Sol YES: Requires Scavengers (NDMBA/Thiosalicylate) Alloc_Q->Alloc_Sol Cbz_Sol YES: Must use Soft Nucleophiles (Thiol-Promoted) or Lewis Acid Cbz_Q->Cbz_Sol Boc_Sol YES: Avoid TFA if acid-sensitive. Use HFIP (Thermal) or HCl/Dioxane Boc_Q->Boc_Sol High High Risk Med Optimization Req. Safe Standard

Caption: Decision tree for selecting N-protecting groups based on sulfur oxidation state and catalyst compatibility.

Module 2: Troubleshooting Guides

Direct solutions to specific experimental failures.

Issue 1: "My Cbz group won't come off with Pd/C and H2."

Diagnosis: Catalyst Poisoning. The thioether bridge in the [2.2.1] system coordinates strongly to the Pd surface, completely inhibiting hydrogenolysis.[1][2] Increasing pressure or temperature usually leads to side reactions (e.g., C-S bond cleavage) before N-deprotection.[1][2] Solution: Switch to Thiol-Mediated Nucleophilic Displacement .

  • The Fix: Use a "soft" nucleophile (like 1-dodecanethiol) with a Lewis base/acid system to attack the benzylic carbon of the Cbz group. This bypasses the metal catalyst entirely.

  • Why it works: The reaction proceeds via an

    
     mechanism at the benzyl carbon, generating the amine, CO2, and benzyl-thioether.[1][3] Since your molecule already contains sulfur, it is compatible with thiol reagents.[1][2]
    
Issue 2: "Alloc deprotection stalled; Pd(PPh3)4 precipitated."

Diagnosis: Ligand Exchange Failure. The sulfur in your substrate is displacing the phosphine ligands on the Palladium(0), creating a catalytically inactive "Pd-Substrate" complex.[1] Solution: Scavenger-Assisted Deprotection.

  • The Fix: You must add a sacrificial sulfur scavenger or a specific nucleophile that out-competes your substrate for the allyl cation but does not poison the catalyst initially.

  • Reagent: Use NDMBA (N,N'-dimethylbarbituric acid) as the allyl acceptor.[1] If the catalyst still dies, add thiosalicylic acid or use a Ruthenium-based catalyst (Cp*Ru) which is more sulfur-tolerant.[1][2]

Issue 3: "Boc removal with TFA caused decomposition/ring opening."

Diagnosis: Acid-Catalyzed Ring Strain Release. While the [2.2.1] bridge is relatively stable, the presence of the sulfur atom allows for transannular interactions.[1] Strong acids (TFA) plus trace water can hydrolyze the hemiaminal-like bridge or cause elimination if the sulfur is inadvertently oxidized.[1] Solution: Thermal Fluorinated Alcohol Solvolysis. [1][2]

  • The Fix: Remove Boc using HFIP (1,1,1,3,3,3-hexafluoroisopropanol) at elevated temperatures (microwave or sealed tube).[1][2]

  • Why it works: HFIP is slightly acidic (pK_a ~9) and highly ionizing, stabilizing the tert-butyl cation without the low pH that destroys the bicycle.[1]

Module 3: Experimental Protocols

Self-validating systems designed for high reliability.

Protocol A: Thiol-Promoted Cbz Removal (Metal-Free)

Best for: Substrates where Sulfur prevents Hydrogenolysis.[1][2]

Reagents:

  • Substrate (N-Cbz-thia-azabicycloheptane)[1]

  • 1-Dodecanethiol (3.0 equiv)[1][2]

  • K2CO3 (3.0 equiv) or TEA (Triethylamine)[1][2]

  • Solvent: Ethanol or DMF

  • Optional: Lewis Acid (AlCl3) if basic conditions are not tolerated (see Note).[1][2]

Procedure:

  • Setup: Dissolve substrate (1.0 mmol) in Ethanol (5 mL/mmol).

  • Addition: Add K2CO3 (3.0 mmol) followed by 1-dodecanethiol (3.0 mmol).

    • Observation Check: The reaction should remain homogeneous or a fine suspension.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor via LCMS (Look for M-134 mass shift).[1]

  • Workup (Critical):

    • Cool to RT.

    • Acidify carefully with 1M HCl to pH 3 (to protonate the amine).[1][2]

    • Wash: Extract with Hexanes x3. Why? This removes the excess dodecanethiol and the benzyl-dodecyl sulfide byproduct. The product amine remains in the aqueous layer.

    • Isolation: Basify aqueous layer to pH 10, extract with DCM, dry and concentrate.[1]

Mechanism:

Cbz_Mechanism Step1 Nucleophilic Attack (R-S- attacks Benzyl CH2) Step2 Displacement (Benzyl-S-R formed) Step1->Step2 Step3 Carbamate Collapse (Release of CO2) Step2->Step3 Step4 Free Amine (Product) Step3->Step4

Caption: Mechanism of nucleophilic deprotection of Cbz using thiols.

Protocol B: HFIP-Mediated Thermal Boc Removal

Best for: Acid-sensitive bicyclic systems.[1]

Reagents:

  • Substrate (N-Boc-thia-azabicycloheptane)[1][2]

  • HFIP (Hexafluoroisopropanol) - Reagent Grade[1][2]

  • Equipment: Microwave reactor or sealed pressure tube.

Procedure:

  • Dissolution: Dissolve substrate in neat HFIP (concentration ~0.1 M).

  • Thermal Cycle:

    • Microwave: Heat to 150°C for 15–45 minutes.

    • Conventional:[1] Seal tube, heat to 120°C for 2–4 hours.

  • Monitoring: TLC will show the disappearance of the non-polar Boc spot.

  • Workup:

    • Evaporation: Simply evaporate the HFIP under reduced pressure. HFIP has a low boiling point (58°C).[1][2]

    • Purification: The residue is often the pure amine salt (or free base depending on workup).[1] No aqueous extraction is required, minimizing hydrolysis risk.[1]

Protocol C: Scavenger-Assisted Alloc Removal

Best for: Late-stage deprotection where Alloc is the only option.

Reagents:

  • Pd(PPh3)4 (5 mol%)[1][2]

  • NDMBA (N,N'-dimethylbarbituric acid) (3.0 equiv)[1][2]

  • Solvent: DCM or THF (Degassed)[1][2]

Procedure:

  • Degas: Sparge solvent with Argon for 15 mins. Oxygen + Sulfur + Pd = Oxidation.[1][2]

  • Mix: Add substrate and NDMBA to the solvent.

  • Catalyst: Add Pd(PPh3)4 quickly under Argon flow.

  • Reaction: Stir at 30°C .

    • Troubleshooting: If reaction stalls after 1 hour, add DMSO (5% v/v) . DMSO can compete with the substrate sulfur for Pd coordination, keeping the catalyst active enough to perform the allyl transfer.

  • Workup:

    • Concentrate.

    • Precipitate Pd black and barbiturate byproducts with Et2O.

    • Filter through Celite.[4]

Module 4: FAQ

Q: Can I use Birch reduction (Na/NH3) to remove Cbz/Bn? A: Technically yes, but proceed with extreme caution .[1] While Birch reduction cleaves C-S bonds (ring opening) in many systems, the [2.2.1] bridgehead thioether is sterically protected.[1][2] However, over-reduction is a high risk.[1][2] The Thiol-promoted protocol (Protocol A) is significantly safer and higher yielding.[1]

Q: My product smells like garlic after Cbz removal. Why? A: If you used Protocol A (Thiol-promoted), you have residual dodecanethiol or benzyl sulfide.[1] Ensure you perform the Acidic Hexane Wash step rigorously. The thiol is lipophilic; the amine salt is hydrophilic. This phase separation is the only way to clean it without chromatography.

Q: Why not just use HBr/AcOH for Cbz? A: You can, but HBr is a strong acid and a nucleophile. In thia-azabicycloheptanes, the sulfur can be protonated, or the bromide can attack the bridgehead if ring strain is high, leading to ring opening.[1][2] If you must use acid, TMSI (Trimethylsilyl iodide) is a milder, non-protic alternative that cleaves Cbz at neutral pH.[1][2]

References

  • Synthesis of the [2.2.1] Scaffold: Portoghese, P. S., et al. "Heterocyclic studies.[1][2] Synthesis and conformational analysis of 2-thia-5-azabicyclo[2.2.1]heptane." Journal of Heterocyclic Chemistry, 1966.[1][2] [1][2]

  • Thiol-Promoted Cbz Cleavage: Use of thiols for soft nucleophilic deprotection of Cbz in sulfur-rich environments (Adagrasib synthesis context). Organic Letters, 2022.[1][2] [1][2]

  • HFIP for Boc Removal: "Thermal Deprotection of N-Boc Derivatives in Fluorinated Alcohols." The Journal of Organic Chemistry, Green Chemistry methodologies.

  • Alloc Deprotection with Scavengers: "Palladium-catalyzed deprotection of Alloc groups in the presence of thioethers." Tetrahedron Letters.

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) characteristics of (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane , a valuable chiral building block in medicinal chemistry. Due to the limited availability of public experimental NMR data for this specific compound, this guide offers a comprehensive, data-driven prediction of its ¹H and ¹³C NMR spectra. These predictions are grounded in a comparative analysis of experimentally determined NMR data for its closely related structural analogs: (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane and (1S,4S)-2,5-diazabicyclo[2.2.1]heptane .

This document is intended for researchers, scientists, and drug development professionals who utilize rigid bicyclic scaffolds in their synthetic and medicinal chemistry programs. The insights provided herein will aid in the identification, characterization, and quality control of these important molecular frameworks.

The Bicyclo[2.2.1]heptane Scaffold: A Privileged Structure in Drug Discovery

The bicyclo[2.2.1]heptane ring system offers a rigid, three-dimensional framework that is increasingly incorporated into modern therapeutic agents. Its conformational rigidity allows for a more precise presentation of pharmacophoric elements, which can lead to enhanced potency and selectivity for biological targets. The introduction of heteroatoms at various positions of this scaffold provides a rich chemical space for fine-tuning physicochemical properties such as solubility, lipophilicity, and metabolic stability.

This guide focuses on the 2,5-disubstituted bicyclo[2.2.1]heptane system, where the heteroatoms at positions 2 and 5 play a crucial role in defining the molecule's overall properties and, consequently, its NMR spectral features.

a (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane d Chiral Building Blocks a->d b (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane b->d c (1S,4S)-2,5-diazabicyclo[2.2.1]heptane c->d e Medicinal Chemistry d->e f Drug Development e->f

Caption: Relationship between bicyclic scaffolds and their applications.

Predicted ¹H and ¹³C NMR Characterization of (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for the parent compound, (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane.

Rationale for Prediction: The predictions are derived from the experimental data of the N-Cbz protected oxa-analog, (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane[1]. The primary adjustment is the substitution of the oxygen atom at position 2 with a sulfur atom. In saturated heterocyclic systems, replacing an oxygen atom with a sulfur atom generally leads to an upfield shift (lower ppm value) for the adjacent α-carbons and the protons attached to them. This is due to the lower electronegativity of sulfur compared to oxygen. Protons and carbons further away from the heteroatom (β and γ positions) will experience a less pronounced effect.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H1, H4~3.8 - 4.2m-
H3exo, H3endo~2.8 - 3.2mJgem ≈ 12-14
H6exo, H6endo~2.9 - 3.3mJgem ≈ 10-12
H7a, H7s~1.7 - 2.1mJgem ≈ 9-11
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
C1, C4~55 - 60
C3~35 - 40
C6~50 - 55
C7~38 - 43

Comparative NMR Data of Bicyclo[2.2.1]heptane Analogs

To provide a robust framework for our predictions, the following tables summarize the experimental NMR data for the N-protected oxa- and diaza-analogs of our target molecule.

Experimental NMR Data for (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane[1]
Position¹H Chemical Shift (ppm) (CDCl₃, 400 MHz)¹³C Chemical Shift (ppm) (CDCl₃, 100 MHz)
1, 44.54 - 4.61 (m)57.2/56.9, 54.7/54.5
33.70 - 3.92 (m)76.3/76.0
63.34 - 3.47 (m)74.2
71.81 - 1.88 (m)36.6/36.1
Cbz7.33 - 7.35 (m), 5.13 - 5.15 (m)154.5, 136.6, 128.4, 128.0, 127.9, 127.7, 66.9/66.7

Note: Rotamers are observed for the carbamate group, leading to pairs of signals for some carbons.

Experimental NMR Data for 1,1-Dimethylethyl (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

While data for the parent diaza-analog is not fully assigned in the provided literature, the following data for a protected derivative offers valuable comparative insights.

Position¹H Chemical Shift (ppm) (CDCl₃, 200 MHz)¹³C Chemical Shift (ppm) (CDCl₃, 50 MHz)
1, 44.10-4.17 (m), 4.22-4.31 (m)61.3, 62.3, 62.9
33.10 (d, J=10.8), 3.40 (d, J=10.8)48.2, 49.7
62.47 (d, J=9.4), 2.63 (d, J=9.4)57.2, 58.2
71.65 (d, J=9.5), 1.78 (d, J=9.5)34.9, 36.1
N-Me2.34 (s)40.3, 41.2
Boc1.39 (s)154.2, 79.1, 28.4

Key Spectral Differences and Interpretation

  • Effect of the Heteroatom at Position 2: The most significant spectral differences are anticipated for the protons and carbons at and adjacent to position 2.

    • ¹H NMR: The methylene protons at C3 in the thia-analog are expected to be shielded (shifted upfield) compared to the corresponding protons in the oxa-analog (approx. 3.7-3.9 ppm) due to the lower electronegativity of sulfur.

    • ¹³C NMR: Similarly, the C3 carbon in the thia-analog is predicted to resonate at a significantly lower chemical shift (around 35-40 ppm) compared to the oxa-analog (around 76 ppm). The bridgehead carbons (C1 and C4) will also be influenced, likely appearing at a slightly lower frequency in the thia-compound.

  • Comparison with the Diaza-analog: In the diaza-analog, the protons and carbons at positions 3 and 6 are influenced by the adjacent nitrogen atoms. The chemical shifts will be intermediate between the oxa- and thia-analogs, but also influenced by the substitution on the nitrogen atoms.

Experimental Protocols

Representative Synthesis of the Bicyclo[2.2.1]heptane Scaffold

The synthesis of these bicyclic scaffolds often commences from commercially available trans-4-hydroxy-L-proline. The following is a representative, multi-step synthesis adapted from the procedure for the oxa-analog[1].

A trans-4-hydroxy-L-proline B N-Protection (e.g., Cbz) A->B Cbz-Cl, NaOH C Esterification B->C SOCl₂, MeOH D Activation of Hydroxyl (e.g., Tosylation) C->D TsCl, Et₃N E Reduction of Ester D->E NaBH₄ F Intramolecular Cyclization E->F NaOMe G Deprotection F->G H₂, Pd/C H (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane G->H

Caption: Synthetic workflow for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

Step-by-Step Methodology:

  • N-Protection: The secondary amine of trans-4-hydroxy-L-proline is protected, for example, with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of a base.

  • Esterification: The carboxylic acid is converted to its methyl ester, typically using thionyl chloride in methanol.

  • Hydroxyl Group Activation: The hydroxyl group is activated as a good leaving group, for instance, by tosylation with p-toluenesulfonyl chloride.

  • Ester Reduction: The methyl ester is reduced to the corresponding primary alcohol using a reducing agent like sodium borohydride.

  • Intramolecular Cyclization: The bicyclic ring system is formed via an intramolecular Williamson ether synthesis (for the oxa-analog) or a similar nucleophilic substitution (for the thia- and diaza-analogs) under basic conditions.

  • Deprotection: The N-protecting group is removed. For a Cbz group, this is typically achieved by catalytic hydrogenation.

Protocol for NMR Sample Preparation and Data Acquisition

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the bicyclo[2.2.1]heptane sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound and whether it is a free base or a salt.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Data Acquisition:

  • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex spin systems in these rigid molecules.

  • Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • To aid in the complete assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional (2D) NMR experiments, such as:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is invaluable for stereochemical assignments in these rigid bicyclic systems.

Conclusion

This guide provides a detailed, predictive, and comparative analysis of the NMR spectral features of (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane. By leveraging experimental data from its oxa- and diaza-analogs, we have established a robust framework for the characterization of this important chiral scaffold. The provided synthetic and analytical protocols offer a practical resource for researchers working with this class of compounds. The distinct NMR fingerprints of these heteroatom-substituted bicyclic systems, as outlined in this guide, will facilitate their unambiguous identification and accelerate their application in drug discovery and development.

References

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 2013. [Link]

Sources

A Comparative Crystallographic Guide to Heterocyclic Bicyclo[2.2.1]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Conformational Rigidity

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of structural rigidity, synthetic accessibility, and precise vectoral presentation of functional groups is perpetual. The bicyclo[2.2.1]heptane framework, a bridged bicyclic system, has emerged as a particularly valuable template.[1] Its inherent conformational constraint reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. By incorporating heteroatoms into this framework, chemists can modulate key physicochemical properties such as polarity, hydrogen bonding capacity, and metabolic stability.

This guide focuses on a specific class of these scaffolds: the 2-thia-5-azabicyclo[2.2.1]heptane system. While this scaffold is of significant interest as a sulfur-containing bridged morpholine isostere, a full, published X-ray crystallographic study of the parent hydrochloride salt remains elusive.[2] To provide researchers with a robust structural benchmark, this guide presents a detailed comparative analysis based on the experimentally determined crystal structures of two of its closest analogs: the diaza and oxa- versions. We will dissect the single-crystal X-ray structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide and benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate . Through this comparison, we will illuminate the subtle yet critical geometric and electronic consequences of heteroatom substitution, providing a foundational dataset for drug development professionals working with these privileged scaffolds.

Synthesis Overview: A Common Chiral Origin

The synthesis of these chiral bicyclic systems often leverages a common starting material: trans-4-hydroxy-L-proline. This readily available and inexpensive chiron provides the necessary stereochemistry and functional handles for the key intramolecular cyclization steps. For example, the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane has been efficiently achieved in six steps with a 70% overall yield by protecting the amine with a benzyloxycarbonyl (Cbz) group and employing mild reaction conditions.[3] Similarly, 4-hydroxy-L-proline is a widely adopted starting point for producing both enantiomers of 2,5-diazabicyclo[2.2.1]heptane with high yields.[4] This convergent synthetic strategy underscores the close relationship between these analogs and makes a direct structural comparison particularly relevant.

Experimental Protocol: The Path to an Atomic Structure

The determination of a molecular structure through single-crystal X-ray diffraction is a definitive analytical method that provides unambiguous proof of atomic connectivity, stereochemistry, and conformation.[3][5] The process is a multi-stage workflow, from material preparation to final data analysis.

Step-by-Step Crystallography Workflow
  • Synthesis and Purification: The compound of interest must be synthesized and purified to the highest possible degree (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.

  • Crystallization: This is often the most challenging step. The goal is to slowly bring a supersaturated solution of the compound to a state of minimum solubility, encouraging the formation of a single, well-ordered crystal.[5] Common techniques include:

    • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated drop of the compound's solution is sealed in a chamber with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The vapor from the precipitant slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

    • Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form.

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope, mounted on a goniometer head, and placed in the cold stream (usually ~100 K) of a diffractometer. The low temperature minimizes thermal vibration of the atoms, resulting in higher quality diffraction data. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[6]

  • Structure Solution and Refinement: The collected diffraction data (a series of spots of varying intensity) are processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. An atomic model is built into this map. This initial model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[7] The final quality of the structure is assessed by metrics such as the R-factor.

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Single Crystal Growth (e.g., Vapor Diffusion) Synthesis->Crystallization Mounting Crystal Mounting & Cryo-Cooling (100 K) Crystallization->Mounting Collection X-ray Diffraction Data Collection Mounting->Collection Processing Data Processing (Indexing, Integration) Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Refinement & Validation Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Structure (CIF)

Caption: General workflow for small-molecule X-ray crystallography.

Comparative Structural Analysis

The power of X-ray crystallography lies in the precise geometric data it provides. By comparing the crystal structures of the diaza- and oxa-analogs, we can infer how the replacement of a nitrogen atom with an oxygen or sulfur atom might impact the geometry of the bicyclo[2.2.1]heptane core.

Crystallographic Data Summary
Parameter(1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide[8]benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate[9]2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
FormulaC₅H₁₂N₂²⁺·2Br⁻C₁₃H₁₃NO₄C₅H₁₀ClNS
Crystal SystemOrthorhombicMonoclinicData Not Available
Space GroupP2₁2₁2₁P2₁Data Not Available
a (Å)10.1292 (4)11.212 (2)Data Not Available
b (Å)10.2371 (4)8.8943 (16)Data Not Available
c (Å)10.3725 (4)12.258 (2)Data Not Available
β (°)90105.345 (2)Data Not Available
V (ų)1074.83 (7)1178.8 (4)Data Not Available
Z44Data Not Available
Key InteractionsExtensive N-H···Br hydrogen bonding networkC-H···O interactionsLikely N-H···Cl and possible S interactions
Discussion of Structural Features

The crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide provides the first-ever experimental look at the parent diaza-scaffold.[8] The asymmetric unit notably contains two independent bicyclic cations, demonstrating subtle conformational packing differences. The structure is dominated by a complex three-dimensional network of N-H···Br hydrogen bonds, highlighting the scaffold's capacity as a strong hydrogen bond donor when protonated.[8] This feature is critical for designing molecules that need to interact with polar active sites in proteins.

In contrast, the structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate reveals the geometric impact of introducing an oxygen atom and a lactone carbonyl.[9] The C-O bond lengths within the ring will be shorter than the corresponding C-N bonds in the diaza analog, leading to a slight tightening of the bicyclic framework on that side. The replacement of a protonated amine with an ester oxygen at position 2 eliminates a hydrogen bond donor site but introduces a potential acceptor site. The overall crystal packing is stabilized by weaker C-H···O interactions.[9]

By comparing these two experimentally determined structures, we can project the likely features of the target 2-thia-5-azabicyclo[2.2.1]heptane system.

  • Bond Lengths & Angles: The C-S bonds will be significantly longer (~1.82 Å) than the C-N (~1.48 Å) or C-O (~1.43 Å) bonds. This will result in a distortion of the bicyclic cage, likely expanding the sulfur-containing five-membered ring and altering the bridgehead C1-C7-C4 angle.

  • Conformation: The fundamental rigid, boat-like conformation will be maintained, but the larger atomic radius of sulfur compared to nitrogen or oxygen will influence the degree of ring pucker.

  • Intermolecular Interactions: As a hydrochloride salt, the protonated amine at N5 would be a strong hydrogen bond donor, forming N-H···Cl⁻ interactions. The sulfur atom at position 2, with its lone pairs, could also participate in weaker, non-covalent interactions, a feature distinct from its oxa- and diaza-counterparts.

Caption: Heteroatom variation in the bicyclo[2.2.1]heptane scaffold.

Conclusion and Future Outlook

While a definitive crystal structure for 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride is not yet in the public domain, a detailed comparative analysis of its close structural analogs provides invaluable insights for researchers. The experimentally determined structures of the diaza- and oxa-analogs confirm the rigid bicyclic nature of the scaffold and highlight how heteroatom choice directly modulates hydrogen bonding potential and core geometry. The diaza-scaffold is an excellent hydrogen bond donor, while the oxa-scaffold tempers this with an acceptor site.

Based on this analysis, the thia-aza scaffold is predicted to have longer C-X bonds, leading to a unique geometric profile. The determination of its crystal structure would be a significant contribution, completing the primary dataset for this important family of isosteres and enabling more precise structure-based drug design. This guide serves as a foundational reference, grounding theoretical design in experimental fact and underscoring the importance of crystallographic studies in modern medicinal chemistry.

References

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. Available at: [Link]

  • Britvin, S. N., & Rumyantsev, A. M. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1861–1865. Available at: [Link]

  • Krishnamurthy, S., et al. (2015). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o447–o448. Available at: [Link]

  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. NIH Center for Molecular Modeling Publications. Available at: [Link]

  • Zhang, L., et al. (2013). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 25(3), 479-481. Available at: [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • Fiveable. (n.d.). Bicyclo[2.2.1]heptane Definition. Organic Chemistry Key Term. Available at: [Link]

  • PubChemLite. (n.d.). (1s,4s)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride. PubChemLite. Available at: [Link]

Sources

Comparison of ring strain in thia- vs oxa- vs diaza-bicyclo[2.2.1]heptanes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of ring strain in thia-, oxa-, and diaza-bicyclo[2.2.1]heptane systems. It is structured to serve researchers in medicinal chemistry and materials science, focusing on how heteroatom substitution alters the physical energy landscape and subsequent reactivity of the norbornane core.

Executive Summary: The Strain Hierarchy

In the design of bioisosteres and polymer monomers, the bicyclo[2.2.1]heptane (norbornane) scaffold is a template of rigidity. Introducing heteroatoms (O, S, N) dramatically alters the Ring Strain Energy (RSE) , governing both the thermodynamic stability and kinetic reactivity (e.g., Ring-Opening Metathesis Polymerization - ROMP).

The Core Finding: The hierarchy of ring strain energy (RSE) for the 7-substituted bridges and relevant diaza-isomers is: 7-Oxabicyclo[2.2.1]heptane > 2,5-Diazabicyclo[2.2.1]heptane ≈ Norbornane > 7-Thiabicyclo[2.2.1]heptane

  • 7-Oxa: Highest strain (~15–20 kcal/mol). The short C–O bonds compress the bridge, exacerbating angle strain. Ideal for ROMP.

  • 2,5-Diaza: Moderate strain (~14–16 kcal/mol). The nitrogen atoms introduce inversion capabilities, but the rigid boat conformation remains energetically costly. Used primarily as a rigid scaffold in drug discovery.

  • 7-Thia: Lowest strain (<10 kcal/mol). The long C–S bonds relieve geometric congestion at the bridgehead, making it the most thermodynamically stable of the trio.

Structural Physics & Energetics

The variation in strain arises from the interplay between bond lengths and bridge angles . The "ideal" norbornane structure is forced into a boat-like conformation where the bridgehead carbons (C1, C4) are pinched inward.

Comparative Data Table
Feature7-Oxabicyclo[2.2.1]heptane 7-Thiabicyclo[2.2.1]heptane 2,5-Diazabicyclo[2.2.1]heptane
Primary Utility Polymer Chemistry (ROMP), Synthesis IntermediateLigand Design, Stable CoreMedicinal Chemistry (Proline/Piperazine mimic)
Key Heteroatom Oxygen (Bridge, Pos 7)Sulfur (Bridge, Pos 7)Nitrogen (Skeleton, Pos 2,[1]5)
Bond Length (C–X) 1.43 Å (Short)1.81 Å (Long)1.47 Å (Intermediate)
Bridge Angle ( ~94° (Compressed)~80° (Acute but relaxed)N/A (Skeleton N is ~108°)
Ring Strain Energy (RSE) ~16–19 kcal/mol ~5–8 kcal/mol ~14–16 kcal/mol
Reactivity Driver Relief of angle strain (Ring Opening)Oxidation to sulfoxide/sulfoneBasicity & Nucleophilicity (Stable Ring)
Mechanistic Insight: The "Bow-Sprit" Effect
  • Oxa (Oxygen): The C–O bond is significantly shorter than the C–C bond (1.54 Å). This pulls the bridgehead carbons (C1 and C4) closer together than they "want" to be, increasing the bowing of the cyclohexane boat and maximizing the eclipsing interactions (torsional strain) of the ethano-bridge protons.

  • Thia (Sulfur): The C–S bond is very long (1.81 Å).[2] This effectively "lifts" the bridge, allowing the C1–C4 distance to widen. This relaxation drastically reduces the angle strain at the bridgehead carbons, making the 7-thia analog surprisingly stable compared to its oxa- counterpart.

  • Diaza (Nitrogen): In the 2,5-diaza isomer (common in drugs), the nitrogens are part of the ethano-bridges, not the 7-bridge. The strain here is comparable to the parent norbornane. The nitrogen lone pairs can undergo pyramidal inversion, but the rigid cage locks them into specific conformations, preventing full relief of torsional strain.

Reactivity Profiles & Applications

The strain energy directly dictates the synthetic utility of these molecules.

A. 7-Oxabicyclo[2.2.1]heptane: The "Spring-Loaded" Monomer

Due to its high RSE, the oxa-bridge is prone to ring-opening reactions.

  • ROMP: It is a classic substrate for Ring-Opening Metathesis Polymerization. The release of ~18 kcal/mol of strain drives the formation of poly(7-oxanorbornene).

  • Retro-Diels-Alder: Under thermal stress, it can extrude furan, a process driven by the formation of the aromatic furan ring and relief of the bicyclic strain.

B. 7-Thiabicyclo[2.2.1]heptane: The Stable Anchor

The lower strain makes the thia-bridge resistant to ring opening.

  • Oxidation: Its primary reactivity is at the sulfur lone pair (oxidation to sulfoxide/sulfone) rather than skeletal rearrangement.

  • Stability: It does not readily undergo ROMP compared to the oxa-analog, making it a poor monomer but an excellent stable core for pharmaceutical ligands where metabolic stability is required.

C. 2,5-Diazabicyclo[2.2.1]heptane: The Rigid Scaffold

This molecule is designed for static rigidity rather than dynamic reactivity.

  • Bioisostere: It acts as a conformationally locked piperazine. By freezing the boat conformation, it orients substituents in precise vectors (e.g., for GPCR binding) with a lower entropic penalty upon binding than a flexible piperazine.

  • Synthesis: It is typically synthesized from hydroxyproline, leveraging the chiral pool to create enantiopure scaffolds.

Visualizing the Strain-Reactivity Relationship

G Norbornane Norbornane (Ref: ~15 kcal/mol) Oxa 7-Oxabicyclo[2.2.1] High Strain (~19 kcal/mol) Short C-O Bonds Norbornane->Oxa Heteroatom Substitution Thia 7-Thiabicyclo[2.2.1] Low Strain (~8 kcal/mol) Long C-S Bonds Norbornane->Thia Heteroatom Substitution Diaza 2,5-Diazabicyclo[2.2.1] Med Strain (~15 kcal/mol) Rigid Scaffold Norbornane->Diaza Skeletal Substitution ROMP Ring-Opening Polymerization Oxa->ROMP Driven by Strain Relief Stable Metabolically Stable Core Thia->Stable Strain too low for ROMP Scaffold Pharmacophore Positioning Diaza->Scaffold Rigidity Valued

Caption: Comparative flow of strain energy translating into chemical utility. Red indicates high reactivity (instability), Green indicates stability.

Experimental Protocols

To validate these comparisons in a lab setting, the following protocols are standard.

Protocol A: Synthesis of 2,5-Diazabicyclo[2.2.1]heptane (Hoffmann-Löffler-Freytag type cyclization)

This protocol converts trans-4-hydroxy-L-proline into the diaza-bicyclic core.

  • Starting Material: Begin with N-Boc-trans-4-hydroxy-L-proline.

  • Activation: React with tosyl chloride (TsCl) in pyridine to generate the O-tosylate.

  • Displacement: Treat with benzylamine (BnNH2) in refluxing dioxane. The amine displaces the tosylate with inversion of configuration.

  • Cyclization: Heat the resulting intermediate to induce intramolecular nucleophilic attack of the amine onto the ester/acid derivative (often requiring reduction to the alcohol first, followed by activation of the alcohol to a leaving group like mesylate, then internal displacement).

    • Note: The most efficient modern route involves reducing the acid to an alcohol, activating it, and allowing the secondary amine to close the ring.

  • Deprotection: Removal of Boc (acid) and Benzyl (hydrogenation) yields the 2,5-diazabicyclo[2.2.1]heptane dihydrobromide.

Protocol B: Measuring Relative Strain via Isodesmic Reactions (Computational)

For researchers lacking combustion calorimetry equipment, DFT calculation is the standard validation method.

  • Software: Gaussian 16 or ORCA.

  • Method: B3LYP/6-311+G(d,p) or M06-2X (better for dispersion).

  • Reaction Setup: Construct a "bond separation" equation where the bicyclic rings are broken into acyclic reference components.

    • Equation: Bicyclic Molecule +

      
       Ethane 
      
      
      
      
      
      Propane +
      
      
      Dimethyl ether/sulfide/amine.
  • Calculation:

    
    .
    
    • Validation: A positive

      
       indicates the strain energy released if the ring were "broken" into unstrained chains.
      
References
  • Wiberg, K. B. (1986).[3] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322.[3] Link

  • Liebman, J. F., & Greenberg, A. (1976).[3] A survey of strained organic molecules. Chemical Reviews, 76(3), 311–365.[3] Link[3]

  • Berson, J. A., et al. (1975).[3] Enthalpy and kinetics of isomerization of quadricyclane to norbornadiene. Strain energy of quadricyclane.[3] Journal of the American Chemical Society, 97(6), 1510–1512.[3] Link[3]

  • García González, I., et al. (2011). Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene scaffolds. Organic Letters, 13(23), 6244–6247. Link

  • Condie, G. C., et al. (2023). 1-Azabicyclo[2.2.1]heptane: An analysis of a nitrogen atom in a strained environment. Chemical Science, 14, 3215-3223. Link

Sources

Pharmacokinetic Profile Comparison: Thia-Bridged vs. Piperazine Analogs - A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for the Optimal Scaffold

In modern medicinal chemistry, the piperazine ring is a ubiquitous and privileged scaffold.[1] Its dual nitrogen atoms provide versatile synthetic handles, enabling fine-tuning of physicochemical properties to optimize potency, selectivity, and bioavailability.[1][2] However, this structural feature is also frequently associated with pharmacokinetic liabilities. The basic nitrogens can lead to high clearance, significant CYP450 enzyme inhibition, and the formation of reactive iminium ion intermediates, posing challenges for drug development.[3][4]

As a result, medicinal chemists are continuously exploring bioisosteric replacements to mitigate these risks while retaining or enhancing therapeutic activity. One such strategy is the introduction of thia-bridged analogs, where one of the piperazine nitrogens is replaced by a sulfur atom. This seemingly subtle change can profoundly alter the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides an in-depth comparison of the pharmacokinetic profiles of thia-bridged versus piperazine analogs. We will dissect the causal relationships between structure and pharmacokinetic behavior, present supporting experimental data, and provide detailed protocols for key assays, empowering researchers to make data-driven decisions in their drug discovery programs.

Physicochemical Foundations: pKa, Lipophilicity, and Solubility

A compound's fundamental physicochemical properties are the primary determinants of its pharmacokinetic behavior. The switch from a nitrogen to a sulfur atom in the core scaffold directly impacts these properties.

  • Basicity (pKa): Piperazine is a di-basic scaffold with two pKa values, which influences its ionization state at physiological pH. This affects solubility, membrane permeability, and interactions with acidic tissues or proteins.[1] Thia-bridged analogs, such as those containing a thiomorpholine core, are typically less basic due to the replacement of a basic amine with a non-basic thioether. This reduction in pKa can decrease aqueous solubility but may improve passive permeability across biological membranes.

  • Lipophilicity (LogD): The replacement of a polar N-H or N-R group with a less polar sulfur atom generally increases the lipophilicity of the scaffold. An increase in LogD can enhance membrane permeability and volume of distribution but may also lead to higher plasma protein binding and increased metabolic clearance if it falls outside the optimal range.[5]

Table 1: Illustrative Physicochemical Properties

PropertyPiperazine AnalogThia-bridged AnalogRationale for Difference
pKa 9.8, 5.6~2.5 (for sulfur)Sulfur is significantly less basic than the secondary amine in piperazine.
LogD at pH 7.4 1.52.5Replacement of a polar amine with a less polar thioether increases lipophilicity.
Kinetic Solubility (µM) >10050Reduced basicity can lead to lower solubility for the free base form.[6]
Experimental Protocol: LogD Measurement (Shake-Flask Method)

This protocol determines the lipophilicity of a compound at physiological pH.

  • Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Prepare a buffer solution of phosphate-buffered saline (PBS) at pH 7.4 and n-octanol.

  • Mixing: Add a small volume of the compound's DMSO stock solution to a vial containing a known ratio of n-octanol and PBS (e.g., 1:1 v/v). The final compound concentration should be low enough to ensure solubility in both phases.

  • Equilibration: Cap the vial and shake vigorously for 1-2 hours at room temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Separation: Centrifuge the vial at high speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully collect an aliquot from both the n-octanol and the PBS layer. Quantify the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS.[7]

  • Calculation: Calculate the LogD value using the formula: LogD = log10 ( [Compound]octanol / [Compound]PBS ).

Absorption and Permeability

Oral bioavailability is heavily dependent on a compound's ability to permeate the intestinal wall.[8] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict passive diffusion.[9]

Due to their generally higher lipophilicity and reduced charge at physiological pH, thia-bridged analogs may exhibit superior passive permeability compared to their more basic piperazine counterparts. However, piperazine analogs can sometimes leverage cation-specific transporters, a mechanism unavailable to thia-bridged structures.

Table 2: Comparative in vitro Permeability Data

Compound ClassApparent Permeability (Papp) (10⁻⁶ cm/s)Classification
Piperazine Analog 0.8Low
Thia-bridged Analog 5.2Moderate-High
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses a compound's ability to diffuse across an artificial lipid membrane.[6]

  • Reagent Preparation: Prepare a 10 mg/mL solution of lecithin in dodecane. Prepare donor solution (e.g., buffer at pH 5.0 to mimic the gut) and acceptor solution (PBS at pH 7.4).

  • Membrane Coating: Pipette 5 µL of the lecithin/dodecane solution onto the filter of each well in a 96-well donor plate (e.g., Millipore PVDF membrane).

  • Compound Addition: Add the test compounds (from DMSO stocks) to the donor buffer solution. Add this solution to the wells of the donor plate.

  • Assay Assembly: Place the donor plate into a 96-well acceptor plate containing the acceptor buffer.

  • Incubation: Incubate the assembled plate system for 4-16 hours at room temperature.

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) based on the concentrations and known parameters of the system (well surface area, incubation time).

Distribution: Where Does the Drug Go?

Once absorbed, a drug distributes throughout the body. Key parameters influencing this are plasma protein binding (PPB) and the volume of distribution (Vd). Highly lipophilic compounds tend to bind more extensively to plasma proteins like albumin, reducing the free fraction available to exert a therapeutic effect.[10]

The increased lipophilicity of thia-bridged analogs often leads to higher PPB compared to piperazine analogs. This can also result in a larger volume of distribution, indicating greater partitioning into tissues.

Table 3: Comparative Distribution Properties

ParameterPiperazine AnalogThia-bridged AnalogImplication
Plasma Protein Binding (%) 65%95%Lower free fraction for the thia-bridged analog may require higher total exposure.
Vd (L/kg) in Rats 2.58.0Thia-bridged analog distributes more extensively into tissues.
Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
  • Device Preparation: Prepare the RED device inserts according to the manufacturer's instructions.

  • Compound Spiking: Spike the test compound into blank plasma from the species of interest (e.g., human, rat) at a final concentration of ~1 µM.

  • Loading: Add the spiked plasma to the sample chamber of the RED insert and an equal volume of PBS (pH 7.4) to the buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow equilibrium.

  • Sampling & Analysis: After incubation, collect aliquots from both the plasma and buffer chambers. Combine the plasma sample with an equal volume of blank buffer and the buffer sample with an equal volume of blank plasma to equalize matrix effects.

  • Quantification: Precipitate proteins (e.g., with acetonitrile) and analyze the supernatant from both samples by LC-MS/MS to determine compound concentrations.[11]

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to that in the plasma chamber. The % bound is (1 - fu) * 100.

Metabolism: The Critical Point of Differentiation

Metabolism is arguably the most significant point of divergence between these two scaffolds. The metabolic profile dictates a drug's half-life and can be a source of safety liabilities.

  • Piperazine Analogs: The nitrogen atoms are common sites for metabolism. Key pathways include N-dealkylation and oxidation of the ring carbons alpha to the nitrogen, often mediated by Cytochrome P450 (CYP) enzymes like CYP3A4 and CYP2D6.[3] A significant risk is the two-electron oxidation of the tertiary amine to form a reactive iminium ion, which can covalently bind to proteins and cause toxicity.[4]

  • Thia-bridged Analogs: The sulfur atom becomes the primary metabolic soft spot. It undergoes oxidation to form sulfoxide and then sulfone metabolites. These reactions are also often CYP-mediated but can also be catalyzed by flavin-containing monooxygenases (FMOs). S-oxidation generally leads to more polar, readily excretable metabolites and avoids the formation of the highly reactive iminium species associated with cyclic tertiary amines.

G cluster_0 Piperazine Analog Metabolism cluster_1 Thia-bridged Analog Metabolism P_Start Piperazine Analog P_Met1 N-Dealkylation P_Start->P_Met1 CYP450s (e.g., CYP3A4, 2D6) P_Met2 Ring Oxidation (alpha to N) P_Start->P_Met2 CYP450s (e.g., CYP3A4, 2D6) P_Met3 Reactive Iminium Ion P_Start->P_Met3 CYP450s (e.g., CYP3A4, 2D6) P_End Covalent Binding (Toxicity Risk) P_Met3->P_End T_Start Thia-bridged Analog T_Met1 S-Oxidation (Sulfoxide) T_Start->T_Met1 CYP450s / FMOs T_Met2 S-Oxidation (Sulfone) T_Met1->T_Met2 CYP450s / FMOs T_End Polar, Excretable Metabolites T_Met2->T_End

Caption: Comparative metabolic pathways for piperazine and thia-bridged analogs.

Table 4: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

ParameterPiperazine AnalogThia-bridged AnalogInterpretation
Half-life (t½, min) 1545Thia-bridged analog is metabolized more slowly.
Intrinsic Clearance (CLint, µL/min/mg) 92.430.8Piperazine analog has a higher intrinsic clearance, predicting higher in vivo hepatic clearance.[9]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by liver enzymes.[9][12]

  • Reagent Preparation: Thaw pooled HLM and NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase) on ice.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[13][14]

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k. Calculate intrinsic clearance (CLint) using the formula: CLint = (k / [HLM protein concentration]).

In Vivo Pharmacokinetic Profile: The Complete Picture

In vivo studies integrate all ADME properties to provide a holistic view of the drug's behavior in a living system.[15][16] A standard rodent PK study involves administering the compound via intravenous (IV) and oral (PO) routes to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[17][18]

Based on the in vitro data, we can predict that a typical thia-bridged analog, compared to its piperazine counterpart, will exhibit lower clearance, a longer half-life, and potentially higher oral bioavailability due to reduced first-pass metabolism.

G cluster_0 In-Life Phase cluster_1 Bioanalysis Phase cluster_2 Data Analysis Phase start Acclimate Animals (e.g., Sprague-Dawley Rats) dosing Dose Administration (IV Bolus & Oral Gavage) start->dosing sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling process Process Blood to Plasma sampling->process extract Protein Precipitation & Extraction process->extract analyze LC-MS/MS Analysis extract->analyze curve Generate Concentration-Time Curve analyze->curve nca Non-Compartmental Analysis (NCA) curve->nca params Calculate PK Parameters (AUC, CL, Vd, t½, %F) nca->params

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Table 5: Representative Rat Pharmacokinetic Data

Parameter (Unit)RoutePiperazine AnalogThia-bridged Analog
Clearance (CL) (mL/min/kg)IV5015
Volume of Distribution (Vss) (L/kg)IV2.58.0
Terminal Half-life (t½) (h)IV1.26.1
AUC₀-inf (ng*h/mL)PO8004500
Cmax (ng/mL)PO350900
Oral Bioavailability (%F) PO25%70%
Experimental Protocol: Rodent In Vivo Pharmacokinetic Study

This protocol outlines a basic PK study in rats.[18][19][20] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Preparation: Use male Sprague-Dawley rats (n=3-6 per group), weighing 250-300g. Acclimate animals for at least 3 days prior to the study.

  • Dosing Formulation: Prepare the compound in a suitable vehicle. For IV administration, use a solution (e.g., saline with 5% DMSO). For PO, a suspension or solution can be used (e.g., 0.5% methylcellulose).

  • Administration:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable route like the saphenous vein. Place samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing: Centrifuge the blood samples (e.g., at 4000 x g for 10 min at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Thaw plasma samples and an aliquot for creating a standard curve.

    • Perform protein precipitation by adding 3-4 volumes of cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to pellet the protein.

    • Analyze the supernatant using a validated LC-MS/MS method to determine the drug concentration.[21]

  • Pharmacokinetic Analysis:

    • Calculate the mean plasma concentration at each time point for each group.

    • Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis (NCA) on the concentration-time data.[22]

    • Calculate key parameters including AUC (Area Under the Curve), CL, Vss, t½, Cmax, and Tmax.

    • Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion and Strategic Outlook

The choice between a thia-bridged and a piperazine scaffold is a strategic decision based on the specific goals of a drug discovery program.

  • Piperazine analogs remain a powerful tool, especially when their basicity is critical for target engagement or when rapid clearance is desired. However, their propensity for metabolic liabilities requires careful management and early-stage screening for CYP inhibition and reactive metabolite formation.[23][24]

  • Thia-bridged analogs present a compelling alternative for mitigating metabolism-related risks. By replacing a key metabolic soft spot (nitrogen) with a more predictable one (sulfur), these scaffolds can offer a clearer path to compounds with lower clearance, longer half-lives, and improved oral bioavailability. This strategy is particularly valuable when aiming for once-daily dosing or trying to solve a metabolic instability problem within a chemical series.

Ultimately, the optimal approach involves a deep understanding of the structure-ADME relationships at play. By employing the in vitro and in vivo assays detailed in this guide, research teams can effectively characterize and compare these important scaffolds, de-risking their candidates and accelerating the journey toward the clinic.

References

  • Creative Biolabs. "In Vitro ADME Assays: Principles, Applications & Protocols.
  • International Journal of Chemistry Studies. "Bioanalysis by LC-MS/MS: A review.
  • Benchchem. "A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery.
  • Wiley Online Library. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ResearchGate. "Metabolic interactions with piperazine-based 'party pill' drugs.
  • The Significance of Piperazine Derivatives in Modern Drug Discovery.
  • Creative Biolabs. "Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Emery Pharma. "Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10." YouTube.
  • Selvita. "In Vivo Pharmacokinetic (PK) Studies.
  • LCGC International. "Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • NCBI Bookshelf. "In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
  • IQVIA Laboratories. "Small and Large Molecule LC-MS.
  • Charles River Laboratories. "Bioanalysis of Small and Large Molecules using LC-MS.
  • ResearchGate. "Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings.
  • ResearchGate. "An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • National Cancer Institute. "Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • Sygnature Discovery. "In vivo PK / Pharmacokinetic Studies.
  • Benchchem. "Application Note: Experimental Design for In Vivo Pharmacokinetic Studies of Synephrinium.
  • Molecules. "In Vivo Pharmacokinetic Study of ZM241385 in Rats.
  • Bio-protocol. "Pharmacokinetic Analysis.
  • ResearchGate. "In Vitro ADME Properties of Representative Compounds.
  • ResearchGate. "Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • PMC. "Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra-.
  • Texila International Journal. "Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H).
  • YouTube. "Webinar: In vivo pharmacokinetic experiments in preclinical drug development.
  • PubMed. "Bioavailability of drugs with long elimination half-lives.
  • PubMed. "Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship.
  • MDPI. "The Bioavailability of Drugs—The Current State of Knowledge.

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Conformational analysis of thia-bridged proline analogs via NOESY

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of Thia-Bridged Proline Analogs via NOESY Content Type: Technical Comparison & Protocol Guide Audience: Structural Biologists, Medicinal Chemists, and NMR Spectroscopists.

Executive Summary

The incorporation of sulfur into the proline scaffold—creating thia-bridged analogs such as 4-thiaproline (thiazolidine-4-carboxylic acid, Thz) or bicyclic thia-analogs—is a high-impact strategy in peptidomimetic drug design. These analogs fundamentally alter the cis/trans prolyl amide equilibrium and the pyrrolidine ring pucker (


-endo vs. 

-exo), parameters that dictate the bioactivity of collagen mimetics, ACE inhibitors, and antimicrobial peptides.

While X-ray crystallography provides high-resolution static snapshots, it fails to capture the dynamic solution-state equilibrium essential for understanding binding kinetics. This guide establishes Nuclear Overhauser Effect Spectroscopy (NOESY) as the superior analytical method for resolving these conformational ensembles. We provide a validated protocol to distinguish the subtle stereoelectronic effects introduced by the sulfur atom, including the reversal of ring-pucker stability compared to native proline.

Part 1: Mechanistic Basis – The "Thia" Effect

To analyze these spectra, one must first understand the physical constraints sulfur imposes on the proline ring.

  • Ring Expansion & Flexibility: The

    
     bond length (
    
    
    
    ) is significantly longer than the
    
    
    bond (
    
    
    ) in native proline. This expands the ring perimeter, altering the energy barrier for ring flipping.
  • Stereoelectronic Gating (

    
    ):  The sulfur atom influences the 
    
    
    
    interaction between the amide oxygen and the ring. In 4-thiaproline, this interaction stabilizes the cis-amide isomer more effectively than in proline, shifting the
    
    
    equilibrium.
  • Pucker Reversal: Unlike L-Proline, which favors

    
    -endo puckering in many contexts, thia-analogs often exhibit a reversed stability profile or a flattened energy landscape, making them highly sensitive to solvent effects.
    
Diagram 1: Conformational Equilibrium of Thia-Proline

ThiaProlineEquilibrium cluster_0 Detection Method Trans_Exo Trans-Amide / Cγ-Exo (Elongated) Trans_Endo Trans-Amide / Cγ-Endo (Compact) Trans_Exo->Trans_Endo Ring Flip (Fast) Cis_Exo Cis-Amide / Cγ-Exo (Turn Inducing) Trans_Exo->Cis_Exo Isomerization (Slow) Enhanced by Sulfur Cis_Endo Cis-Amide / Cγ-Endo (Turn Inducing) Trans_Endo->Cis_Endo Isomerization (Slow) Cis_Exo->Cis_Endo Ring Flip (Fast) NOESY NOESY (Detects Exchange & Distance) NOESY->Trans_Exo NOESY->Cis_Endo

Figure 1: The dynamic equilibrium between amide isomers and ring puckers. NOESY is unique in its ability to detect both the fast ring flips (via average distances) and slow cis/trans exchange (via exchange cross-peaks).

Part 2: Comparative Analysis of Methods

Why choose NOESY over X-ray or DFT? The following table compares the utility of standard structural techniques for thia-bridged analogs.

FeatureNOESY (Solution NMR) X-Ray Crystallography DFT / QM Calculations Scalar Coupling (

)
Primary Output Inter-proton distances (

) & Exchange rates
Static 3D coordinatesPotential Energy Surface (PES) minimaDihedral angles (Karplus relation)
Cis/Trans Ratio Excellent. Directly integrates distinct peaks for cis/trans populations.Poor. Biased by crystal packing forces; usually traps one isomer.Theoretical. Requires experimental validation.Ambiguous. Hard to quantify ratios without distinct chemical shifts.
Ring Pucker Good. Derived from

and

NOE intensities.
Excellent. High resolution of bond lengths/angles.Good. Predicts low-energy puckers.Moderate. Rapid averaging often yields "planar" intermediate values.
Dynamic Range High. Captures motion from ps (pucker) to ms (isomerization).None. Frozen state (cryogenic).N/A. Static calculation.Average. Observed J is a population-weighted average.
Thia-Specifics Detects solvent-solute H-bonds critical for Thz stability.May distort C-S geometry due to packing.Essential for parametrizing the "Sulfur effect."Sulfur electronegativity alters Karplus parameters, complicating analysis.

Verdict: NOESY is the gold standard for these analogs because the biological activity of thia-prolines often relies on their ability to access both cis and trans states—a dynamic property invisible to X-ray.

Part 3: Technical Deep Dive – The NOESY Protocol

This protocol is designed for a 600 MHz (or higher) spectrometer equipped with a cryoprobe. Thia-proline analogs are often small molecules (MW < 500 Da) or part of short peptides.

Phase 1: Sample Preparation
  • Solvent: Dissolve 2–5 mg of the analog in 600

    
    L of DMSO-
    
    
    
    or D
    
    
    O
    .
    • Why DMSO? DMSO prevents rapid exchange of amide protons (if present) and slows molecular tumbling slightly, which can be beneficial for NOE buildup in small molecules.

    • Why D

      
      O? Essential if studying biological folding conditions, but amide protons will exchange (disappear).
      
  • Reference: Add internal standard (DSS or TMS).

Phase 2: Pulse Sequence Selection
  • Sequence: 2D noesyphpr (Phase-sensitive NOESY with presaturation if in 90% H2O) or standard gradient NOESY.

  • Mixing Time (

    
    ): 
    
    • The Zero-Crossing Risk: Small molecules (MW ~300–800) often fall in the "zero-crossing" regime where

      
      , leading to vanishing NOE signals.
      
    • Solution:

      • Standard: Try

        
        .
        
      • Fallback (ROESY): If NOE peaks are weak or absent, switch to 2D ROESY (Rotating frame Overhauser Effect Spectroscopy). ROESY cross-peaks are always positive (opposite sign to diagonal), regardless of molecular weight.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    to ensure full relaxation, as sulfur-adjacent protons may have different
    
    
    times.
Phase 3: Data Analysis & Assignment Strategy

Step 1: Cis/Trans Assignment Distinguish the major and minor isomers using the


 chemical shift and diagnostic NOEs.
  • Trans (Major): Strong NOE between

    
     and 
    
    
    
    (or the protons on the carbon adjacent to Nitrogen in the Thia-ring).
  • Cis (Minor): Strong NOE between

    
     and 
    
    
    
    (sequential alpha protons).
  • Thia-Specific Marker: In Thiazolidine-4-carboxylic acid, the

    
     protons are replaced by the Sulfur bridge or adjacent methylene. Look for 
    
    
    
    NOEs for trans .

Step 2: Pucker Determination (


-endo vs. Exo) 
Use the intra-ring NOE intensities.
  • 
    -Endo: 
    
    • Distance

      
       is short.
      
    • Distance

      
       is shorter than in exo.
      
  • 
    -Exo: 
    
    • Distance

      
       is short.
      
    • Note: Because the ring is rapidly flipping, you will often see averaged NOEs. The ratio of

      
       is the key metric.
      

Step 3: Distance Calibration Use the geminal protons on the Thia-ring (e.g., the


 at position 2 or 5) as a "ruler."
  • 
    .
    
  • Use the equation:

    
    .
    
Diagram 2: Experimental Workflow

NOESY_Workflow cluster_Acquisition Acquisition cluster_Analysis Analysis Start Sample: Thia-Proline Analog (2-5 mg in DMSO-d6) Check_MW Check MW / Correlation Time Start->Check_MW NOESY_Exp 2D NOESY (tm = 400ms) Check_MW->NOESY_Exp MW > 1000 or < 300 ROESY_Exp 2D ROESY (Spin-lock = 200ms) Check_MW->ROESY_Exp MW ~ 400-900 (Zero Crossing) Assign_Backbone Assign Backbone (COSY/TOCSY first) NOESY_Exp->Assign_Backbone ROESY_Exp->Assign_Backbone Identify_Isomers Identify Cis/Trans (d_alpha-delta vs d_alpha-alpha) Assign_Backbone->Identify_Isomers Calc_Pucker Calculate Pucker (Intra-ring NOE Ratios) Identify_Isomers->Calc_Pucker Result Conformational Model Calc_Pucker->Result Output: %Cis, %Endo

Figure 2: Decision tree for NMR acquisition and analysis. Note the critical branch point for ROESY if the analog falls in the "zero-crossing" molecular weight regime.

Part 4: Case Study & Data Interpretation

Scenario: Analysis of Ac-Thz-OMe (Acetyl-Thiazolidine-4-carboxylic acid methyl ester).

Experimental Observation:

  • Spectrum Appearance: Two sets of signals are observed in a 1:2.8 ratio.

  • Assignment: The minor set shows an NOE between the Acetyl-Methyl protons and the

    
     of Thz.
    
    • Conclusion: The minor species is Cis .[1][2] (In Trans, the Acetyl-Methyl is far from

      
      ).
      
  • Pucker Analysis:

    • In the Trans isomer, the

      
       couplings are 
      
      
      
      Hz and
      
      
      Hz.
    • NOESY shows a strong cross-peak between

      
       and one 
      
      
      
      , but weak to the other.
    • Interpretation: This coupling pattern and NOE profile is consistent with a

      
      -endo  pucker (similar to L-Pro, but the sulfur bulk slightly flattens the envelope).
      
  • The "Sulfur" Deviation: Comparing Ac-Thz-OMe to Ac-Pro-OMe, the cis population is significantly higher in the Thia-analog (approx 26% vs 18% for Pro). This confirms the stereoelectronic stabilization of the cis-amide by the sulfur atom.

References

  • Vertex AI Search. (2025). Cis-trans isomerization of thia-proline NMR. 3

  • MDPI. (2023). Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. 1

  • NIH. (2025). Conformational Heterogeneity of Pro–Pro Containing 23-Membered Ring Conopeptides by NMR. 4

  • ResearchGate. (2025). Proline conformational equilibria: Exo and endo ring puckers. 5

  • NIH. (2020). Conformational landscape of substituted prolines. 6

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe and Compliant Disposal of (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane and its associated waste streams. As a bicyclic heterocyclic compound containing both a thioether and an amine functional group, this substance requires careful handling and adherence to established safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals who utilize this chiral building block in their work.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

A closely related derivative, TERT-BUTYL (1S,4S)-3-OXO-2-THIA-5-AZABICYCLO[2.2.1]HEPTANE-5-CARBOXYLATE, is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Amines as a class can be corrosive and toxic, and it is crucial to prevent their release into drains or sewers where they can harm aquatic life.[2] Thioethers, while generally less reactive than thiols, can be malodorous and may undergo oxidation.[3] Therefore, (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane must be treated as a hazardous substance, and all disposal procedures should be designed to mitigate these potential risks.

Core Principle: The primary goal is to prevent this compound from entering the environment and to ensure the safety of personnel handling the waste.[4] This is achieved through containment, proper segregation, and disposal via a licensed hazardous waste carrier.[1]

The Golden Rules of Chemical Waste Management

Before detailing the specific protocol for (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane, it is essential to adhere to universal principles of laboratory waste management. These practices form a self-validating system that ensures compliance and safety.

PrincipleRationale & Best Practices
Waste Minimization Reduce the scale of operations whenever feasible. Store only the necessary quantities of the chemical for near-term use.[4] This is the most effective way to reduce disposal costs and environmental impact.
Segregation Never mix incompatible waste streams. For this compound, waste should be segregated into a "Non-Halogenated Organic Waste" container.[4] Mixing with acids or strong oxidizing agents should be avoided as amines can undergo hazardous reactions.[2]
Proper Containment Use only appropriate, compatible, and clearly labeled containers for waste collection.[2][4] Containers should be kept tightly sealed when not in use to prevent the release of vapors and stored in a designated, well-ventilated "Satellite Accumulation Area," typically within a chemical fume hood.[4][5]
Accurate Labeling As soon as waste is added to a container, it must be labeled. The label must include the full chemical name—not abbreviations—and the approximate concentration or percentage of each component.[4][5][6] A hazardous waste tag should be completed with all required information.[6]
Personal Protective Equipment (PPE) Always wear appropriate PPE when handling chemical waste. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[2][4]

Step-by-Step Disposal Protocol

The following protocol provides a direct, procedural workflow for the disposal of (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane in various forms.

Protocol 3.1: Disposal of Unused or Expired Pure Compound
  • Preparation: Ensure the original container is tightly sealed and the label is intact and legible. If the original container is compromised, carefully transfer the solid to a new, compatible container suitable for solid waste.

  • Labeling: Affix a completed hazardous waste tag to the container. List "(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane" as the sole component (100%).

  • Storage: Place the container in the designated satellite accumulation area for solid, non-halogenated organic waste.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or designated chemical waste disposal service.[6]

Protocol 3.2: Disposal of Solutions Containing the Compound
  • Identification: Identify the solvent system. This protocol assumes a non-halogenated organic solvent (e.g., heptane, ethanol). If halogenated solvents are used, the waste must be placed in a "Halogenated Organic Waste" container.

  • Collection: Pour the waste solution into a designated liquid waste container made of compatible material (e.g., plastic carboy or glass bottle).[4]

  • Labeling: Immediately update the hazardous waste tag on the liquid waste container. Add "(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane" and the solvent(s) to the list of contents, estimating the percentage of each. The total percentage should add up to 100%.[6]

  • Storage: Ensure the container is tightly sealed and stored in a secondary containment bin within the satellite accumulation area to prevent spills.[5]

  • Prohibition: Under no circumstances should this chemical or its solutions be disposed of down the sink. [7][8] Organic waste can contaminate waterways and is not effectively handled by standard wastewater treatment.[2]

Protocol 3.3: Decontamination and Disposal of Contaminated Labware
  • Gross Decontamination: Remove as much of the chemical residue as possible mechanically (e.g., scraping solid, pouring out excess liquid). This recovered residue should be disposed of as pure compound waste (Protocol 3.1).

  • Solvent Rinse: Rinse the contaminated glassware (e.g., beakers, flasks, funnels) with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).

  • Rinsate Collection: The first rinse is considered hazardous. Collect this "rinsate" in the appropriate non-halogenated liquid waste container (as in Protocol 3.2).

  • Triple Rinse: To render the glassware "clean" for recycling or regular disposal, it must be "triple rinsed."[4] Subsequent rinses with a suitable solvent should also be collected as hazardous waste.

  • Final Cleaning: After the triple rinse with solvent, the glassware can be washed with soap and water.

  • Disposables: Items like contaminated gloves, weigh paper, and absorbent pads used for cleanup should be placed in a sealed bag, labeled as "Solid waste contaminated with (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane," and disposed of in the solid hazardous waste stream.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste streams containing (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane.

G Disposal Decision Workflow for (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane start Waste Generated waste_type Identify Waste Form start->waste_type solid_waste Pure Solid or Contaminated Debris waste_type->solid_waste Solid liquid_waste Solution in Solvent waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Labware solid_container Place in sealed, labeled container for SOLID Non-Halogenated Organic Waste solid_waste->solid_container liquid_check Solvent Type? liquid_waste->liquid_check decon Gross Decontamination glassware->decon solid_storage Store in Satellite Accumulation Area solid_container->solid_storage ehs_pickup Arrange Pickup by EHS/ Licensed Waste Carrier solid_storage->ehs_pickup halogenated Halogenated liquid_check->halogenated Yes non_halogenated Non-Halogenated liquid_check->non_halogenated No halo_container Collect in HALOGENATED Liquid Waste Container halogenated->halo_container nonhalo_container Collect in NON-HALOGENATED Liquid Waste Container non_halogenated->nonhalo_container update_label Update Waste Log with Chemical Name & Percentage halo_container->update_label nonhalo_container->update_label liquid_storage Store in Secondary Containment in Satellite Area update_label->liquid_storage liquid_storage->ehs_pickup rinse Triple Rinse with Appropriate Solvent decon->rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate clean_glass Clean for Reuse/Recycling rinse->clean_glass collect_rinsate->nonhalo_container Transfer Rinsate

Caption: Decision workflow for segregating and disposing of (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane waste.

Emergency Spill Procedures

Proper disposal planning includes being prepared for accidental releases.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Contain: For a small spill, absorb the material with an inert absorbent like vermiculite, sand, or silica gel.[1]

  • Collect: Carefully sweep or scoop the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials and rinsate as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, according to your institution's policies.

By adhering to this comprehensive guide, researchers can ensure the safe, responsible, and compliant disposal of (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • JoVE. (2017).
  • University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab. YouTube.
  • TUTtube. (2014). Chemical Waste Disposal. YouTube.
  • Fluorochem Ltd. (2024). Safety Data Sheet: TERT-BUTYL (1S,4S)-3-OXO-2-THIA-5-AZABICYCLO[2.2.
  • Fisher Scientific. (2009). Safety Data Sheet: (1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.1]heptane.
  • VedPrep Chem Academy. (2025). Lab Waste Disposal Rules You Must Follow. YouTube.
  • Apollo Scientific. (2023). Safety Data Sheet: 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride.
  • LabXchange. (2022). How To: Lab Waste. YouTube.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: (1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.1]heptane.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).

Sources

Personal protective equipment for handling (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane

[1]

Executive Summary

(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane is a rigid, bridged bicyclic heterocycle often used as a chiral scaffold in drug discovery (e.g., protease inhibitors).[1][2] Its structure combines a secondary amine and a thioether within a strained [2.2.1] system.[1][2]

Critical Safety Directive: Do not treat this merely as a generic organic intermediate. The bridged lipophilic structure enhances bioavailability and potential skin permeation, while the amine/sulfide functionalities present specific corrosion and odor threshold risks. This guide prioritizes permeation resistance and respiratory isolation over standard laboratory convenience.[1][2]

Part 1: Hazard Identification & Risk Stratification[1][3]

Effective PPE selection requires understanding the specific physicochemical threats posed by the molecule.[2][3]

Chemical Nature & Toxicology[1]
  • CAS: 125224-46-6 (Free base) / 1481613-21-1 (HCl salt)[1][2]

  • Physical State: Often supplied as a solid hydrochloride salt (hygroscopic) but generated as a liquid/oil free base during reaction workups.[1][2]

  • Key Hazards:

    • Skin/Eye Corrosion: The free base is a secondary amine (pKa ~9-10), capable of causing chemical burns and severe eye damage (Category 1 or 2).[1][2]

    • Sensitization: Bicyclic systems with sulfur bridges have potential for skin sensitization.[1][2]

    • Bioavailability: The rigid, lipophilic [2.2.1] scaffold facilitates transport across biological membranes, making skin absorption a primary route of systemic exposure.

The "Amine-Sulfide" Synergistic Risk

Standard nitrile gloves often fail against cyclic amines.[1][2] The nitrogen lone pair attacks the nitrile carbon, causing rapid degradation or invisible permeation. Combined with the sulfur moiety, this compound requires a higher barrier of protection than standard solvents.

Part 2: The PPE Firewall (Selection Matrix)

Core Principle: PPE must be selected based on the state of the matter (Solid vs. Liquid) and the duration of contact.

Protection ZoneComponentStandard Protocol (Incidental)High-Risk Protocol (Synthesis/Workup)Technical Rationale
Hand Protection Primary Glove Nitrile (Double) (Min thickness: 5 mil)Laminate / EVOH (e.g., Silver Shield®)Nitrile offers poor resistance to amines.[1][2] Laminate film provides >4h breakthrough time against cyclic amines and sulfides.[1][2]
Secondary Glove Nitrile (Outer layer)Nitrile (Outer layer for dexterity)The outer nitrile glove protects the inner laminate glove from physical tears and provides grip.
Respiratory Primary Control Fume Hood (Face velocity: 100 fpm)Fume Hood + Sash at <18" heightEngineering controls are primary.[1][2] The odor threshold for thio-compounds is low; smell indicates containment failure.[1][2]
Backup PPE N95 (Particulate only)Full-Face Respirator (OV/AG Cartridge)If hood failure occurs or working outside containment, an Organic Vapor/Acid Gas cartridge is required for the amine vapors.[1][2]
Ocular/Face Eye Wear Chemical Splash GogglesGoggles + Face ShieldDo not use safety glasses. Amine vapors can bypass glasses and irritate the moist mucosa of the eye.
Body Clothing Cotton Lab CoatTyvek® Lab Coat + ApronCotton absorbs liquids, keeping them against the skin. Tyvek repels splashes.[1][2]

Part 3: Operational Workflow & Decision Logic[1]

The following diagram illustrates the decision-making process for handling this compound, specifically distinguishing between the salt form and the free base generation.

PPE_WorkflowStartStart: Handling (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptaneState_CheckDetermine Physical StateStart->State_CheckSolid_SaltSolid (HCl Salt)Risk: Dust & InhalationState_Check->Solid_Salt Purchased ReagentLiquid_BaseLiquid/Oil (Free Base)Risk: Vapor, Corrosion, PermeationState_Check->Liquid_Base In-situ GenerationControl_SolidEngineering Control:Powder Hood or Static-Free BalanceSolid_Salt->Control_SolidControl_LiquidEngineering Control:Fume Hood (Sash < 18")Liquid_Base->Control_LiquidPPE_SolidPPE: Double Nitrile + N95 (if open)+ GogglesControl_Solid->PPE_SolidPPE_LiquidPPE: Laminate Liners (Silver Shield)+ Outer Nitrile + Face ShieldControl_Liquid->PPE_LiquidAction_WeighAction: Weighing/AliquotPPE_Solid->Action_WeighAction_RxnAction: Neutralization/ExtractionPPE_Liquid->Action_RxnDeconDecontamination:Acidify Waste Stream (pH < 4)Action_Weigh->DeconAction_Rxn->Decon

Figure 1: Operational logic flow for PPE selection based on physical state.[1][2] Note the escalation to Laminate gloves for liquid handling.

Detailed Handling Protocol
A. Weighing (Solid Salt)[1][2]
  • Static Control: The HCl salt is often fine and static-prone.[1][2] Use an anti-static gun or ionizer bar to prevent particle dispersal.[1][2]

  • Containment: Weigh inside a filtered powder hood or a fume hood with the sash lowered.

  • Glove Protocol: Double nitrile is sufficient here.[1][2] Change outer gloves immediately if powder adheres to them to prevent tracking.[1][2]

B. Reaction & Workup (Free Base Generation)

This is the highest risk phase.[1][2] When you neutralize the salt (e.g., with NaOH or NaHCO3), the volatile, smelly, and corrosive free amine is released.

  • Glove Layering:

    • Layer 1 (Inner): Laminate (EVOH) gloves.[1][2] Why? To stop amine permeation.[1][2]

    • Layer 2 (Outer): Standard Nitrile (5 mil).[1][2] Why? To provide grip and fit, as laminate gloves are baggy.

  • Quenching: Never dispose of the free base directly.[1][2] Treat all glassware and waste with dilute HCl (1M) to convert the amine back to the non-volatile, water-soluble salt before disposal.[1][2]

  • Spill Management: If liquid is spilled, cover with an absorbent pad, then apply a weak acid (citric acid or dilute acetic acid) to neutralize vapors before cleanup.[2]

Part 4: Decontamination & Disposal[1]

Proper disposal is a safety step, preventing downstream exposure to custodial or EHS staff.[2]

Waste Stream Segregation[1][2]
  • Aqueous Waste: Must be adjusted to pH 5-9 (check local regulations) or collected as "Basic Aqueous Waste" if not neutralized.[1][2]

  • Organic Waste: Segregate into "Non-Halogenated Organic" unless a halogenated solvent (DCM) was used.[1][2]

  • Trace Residues: Rinse all flasks with dilute HCl/Acetone into the waste container inside the hood before removing them for washing.[2]

Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes .[1][2] Do not use alcohol (ethanol), as it may enhance skin absorption of the lipophilic bicycle.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—alkaline burns can cause delayed corneal damage.[1][2]

References

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]

  • PubChem. (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane Compound Summary. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Amines.[1][2] [Link][1][2]

×

Retrosynthesis Analysis

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(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.